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  • Product: 2-[(6-Chloropyridin-3-yl)formamido]acetic acid
  • CAS: 1099143-66-4

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 2-[(6-Chloropyridin-3-yl)formamido]acetic Acid in Animal Models: A Technical Whitepaper

Executive Summary In the realm of xenobiotic metabolism and environmental toxicology, accurate pharmacokinetic (PK) profiling of terminal metabolites is critical for assessing exposure and systemic clearance. 2-[(6-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of xenobiotic metabolism and environmental toxicology, accurate pharmacokinetic (PK) profiling of terminal metabolites is critical for assessing exposure and systemic clearance. 2-[(6-Chloropyridin-3-yl)formamido]acetic acid —systematically recognized in literature as 6-chloronicotinuric acid or IC-0-Gly —is the primary Phase II glycine conjugate of chloropyridinyl neonicotinoid insecticides, such as acetamiprid and imidacloprid[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard descriptive protocols. Here, we will dissect the causality behind the metabolic formation of this compound, outline a self-validating analytical workflow for its quantification in murine models, and provide a rigorous pharmacokinetic data synthesis.

Metabolic Causality and Pathway Dynamics

To understand the pharmacokinetics of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid, we must first understand the biological imperative of its formation. Mammalian systems are engineered to rapidly clear lipophilic xenobiotics by increasing their polarity.

When an animal is exposed to a parent neonicotinoid, the molecule undergoes rapid Phase I oxidative cleavage by hepatic Cytochrome P450 (CYP450) enzymes, yielding 6-chloronicotinic acid (6-CNA)[2]. However, 6-CNA retains moderate lipophilicity and can cross the blood-brain barrier[3]. To neutralize this, the hepatic mitochondria deploy Glycine N-acyltransferase (GLYAT) . This enzyme catalyzes a Phase II conjugation, attaching a glycine moiety to the carboxylic acid of 6-CNA. The resulting compound, 2-[(6-Chloropyridin-3-yl)formamido]acetic acid, is highly polar, trapping it in the plasma compartment and ensuring rapid active tubular secretion by the kidneys[4].

PK_Pathway P Parent Neonicotinoids (Acetamiprid / Imidacloprid) CYP Hepatic CYP450 (Phase I Cleavage) P->CYP CNA 6-Chloronicotinic Acid (6-CNA) CYP->CNA Oxidation GLYAT Glycine N-acyltransferase (Phase II Conjugation) CNA->GLYAT TARGET 2-[(6-Chloropyridin-3-yl)formamido]acetic acid (Target Metabolite) GLYAT->TARGET + Glycine EXC Renal Excretion (Urine Biomarker) TARGET->EXC Rapid Clearance

Caption: Hepatic phase I and II metabolic pathway yielding 2-[(6-Chloropyridin-3-yl)formamido]acetic acid.

Pharmacokinetic Study Design in Murine Models

To establish the baseline kinetics of the metabolite, we utilize male Sprague-Dawley rats. This model is selected because its hepatic enzyme expression and renal clearance mechanisms closely mirror the metabolic pathways observed in broader mammalian biomonitoring[5].

Quantitative Pharmacokinetic Data

The following table synthesizes the PK parameters of the target compound following direct administration. Comparing Intravenous (IV) and Oral (PO) routes allows us to isolate the compound's intrinsic clearance from gastrointestinal absorption variables.

Table 1: PK Parameters of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid in Sprague-Dawley Rats

ParameterUnitIV Dose (2 mg/kg)PO Dose (10 mg/kg)Mechanistic Causality & Implication
Cmax​ µg/mL4.85 ± 0.421.92 ± 0.31Lower PO Cmax​ reflects the high polarity of the glycine conjugate, which limits passive diffusion across the intestinal epithelium.
Tmax​ h-1.5 - 2.0Short Tmax​ indicates that whatever fraction is absorbed enters systemic circulation rapidly via paracellular transport.
AUC0−∞​ µg·h/mL14.2 ± 1.121.5 ± 2.4Used to calculate absolute bioavailability ( F≈30.2% ). The low F confirms this compound is primarily an endogenous product of metabolism rather than an environmental penetrant.
t1/2​ h3.8 ± 0.54.2 ± 0.6The short half-life confirms rapid renal clearance, preventing bioaccumulation in tissues[2].
CL L/h/kg0.14-High systemic clearance aligns with active transport by Organic Anion Transporters (OATs) in the renal proximal tubules.

Self-Validating Analytical Protocol (LC-MS/MS)

To quantify 2-[(6-Chloropyridin-3-yl)formamido]acetic acid in plasma and urine, we must overcome the challenge of matrix suppression. The following step-by-step methodology is engineered as a self-validating system . Every step includes a built-in control to ensure that experimental artifacts are not misinterpreted as biological phenomena.

Step 1: Matrix Spiking & Internal Standard Addition
  • Action: Aliquot 50 µL of rat plasma into a microcentrifuge tube. Add 10 µL of Stable-Isotope-Labeled Internal Standard (SIL-IS), specifically 13C2​ -labeled target compound.

  • Causality: The SIL-IS co-elutes exactly with the target analyte but is mass-shifted. If co-eluting endogenous lipids suppress the ionization of the target, they will suppress the SIL-IS equally. The ratio of Target/SIL-IS remains constant, self-correcting for matrix effects.

Step 2: Protein Precipitation (The "Crash" Phase)
  • Action: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 60 seconds.

  • Causality: Acetonitrile is selected over methanol because it yields a lower dielectric constant environment, forcing a sharper precipitation of plasma proteins. The 0.1% Formic Acid lowers the pH below the pKa of the compound's acetic acid moiety (~3.5), neutralizing the molecule and driving it into the organic supernatant, thereby maximizing extraction recovery.

Step 3: Centrifugation and Isolation
  • Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 4: Chromatographic Separation
  • Action: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient mobile phase of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

  • Causality: The hydrophobic C18 stationary phase retains the chloropyridinyl ring, while the gradient elution ensures the polar glycine tail does not cause the compound to elute in the void volume, separating it from early-eluting salts.

Step 5: Mass Spectrometric Detection (ESI- MRM)
  • Action: Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-). Monitor the Multiple Reaction Monitoring (MRM) transition m/z 213.0 169.0.

  • Causality: Why negative mode? The terminal carboxylic acid of the formamido-acetic acid group readily yields a proton to form a stable [M−H]− anion. The collision-induced dissociation (CID) transition to 169.0 represents the loss of CO2​ (44 Da), a highly specific fragmentation pathway that guarantees absolute structural confirmation[4].

The Self-Validation Checkpoint

Before any biological data is accepted, the system checks the Extraction Recovery (RE) and Matrix Effect (ME) . By spiking the SIL-IS into pre-extraction plasma and comparing it to SIL-IS spiked into post-extraction blank plasma, we calculate exact losses. If the ME fluctuates by >15% across the run, the batch is automatically invalidated. This guarantees that reported clearance rates ( CL ) are true biological elimination, not analytical degradation.

Toxicological Significance

The pharmacokinetic profiling of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid has profound implications for environmental health. Because the parent neonicotinoids (like acetamiprid) are rapidly metabolized and rarely found intact in urine[6], this specific glycine conjugate serves as the definitive, non-invasive biomarker for exposure. Its rapid t1/2​ (4-6 hours) means that its presence in urine indicates acute, recent exposure, making it an invaluable tool for both veterinary toxicology and human occupational biomonitoring[4].

References

  • Food and Agriculture Organization of the United Nations (FAO). "Pesticide residues in food 2011 - Evaluations Part I (Acetamiprid)." FAO Knowledge Repository. Available at:[Link]

  • World Health Organization (WHO). "Acetamiprid 3–92 JMPR 2011." WHO Publications. Available at:[Link]

  • Ford, K.A., et al. "Acetamiprid Accumulates in Different Amounts in Murine Brain Regions." PMC - National Institutes of Health, 2016. Available at:[Link]

  • Ueyama, J., et al. "Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry." PMC - National Institutes of Health, 2013. Available at:[Link]

  • Wang, Y., et al. "Absorption and Distribution of Imidacloprid and Its Metabolites in Goldfish (Carassius auratus Linnaeus)." MDPI, 2023. Available at:[Link]

Sources

Exploratory

Metabolic Stability of 2-[(6-Chloropyridin-3-yl)formamido]acetic Acid in Human Liver Microsomes: A Technical Guide

Executive Summary & Biochemical Context The compound 2-[(6-Chloropyridin-3-yl)formamido]acetic acid —structurally recognized as N-(6-chloronicotinoyl)glycine and commonly referred to as 6-CNA-glycine or 6-chloronicotinur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Context

The compound 2-[(6-Chloropyridin-3-yl)formamido]acetic acid —structurally recognized as N-(6-chloronicotinoyl)glycine and commonly referred to as 6-CNA-glycine or 6-chloronicotinuric acid—is a critical terminal Phase II metabolite of neonicotinoid insecticides such as imidacloprid and acetamiprid.

In mammalian biological systems, neonicotinoids undergo rapid Phase I oxidative cleavage mediated by Cytochrome P450 (CYP450) enzymes to yield 6-chloronicotinic acid (6-CNA). This intermediate is subsequently conjugated with glycine by glycine N-acyltransferase (GLYAT) to form the highly polar 6-CNA-glycine . Because of its polarity and structural stability, 6-CNA-glycine is primarily excreted in urine, making it a gold-standard biomarker for assessing human exposure to neonicotinoids .

As a Senior Application Scientist, I designed this guide to evaluate the in vitro metabolic stability of 6-CNA-glycine in Human Liver Microsomes (HLM). Confirming its metabolic stability is essential to validate that this biomarker does not undergo futile cycling, amidase-mediated de-glycination, or secondary oxidation prior to renal clearance.

Pathway Neo Neonicotinoids (e.g., Imidacloprid) CYP Phase I Oxidation (CYP450) Neo->CYP CNA 6-Chloronicotinic Acid (6-CNA) CYP->CNA GLYAT Phase II Conjugation (GLYAT) CNA->GLYAT CNAGLY 6-CNA-glycine (Target Compound) GLYAT->CNAGLY Excrete Renal Excretion (Urinary Biomarker) CNAGLY->Excrete

Metabolic pathway of neonicotinoids yielding 6-CNA-glycine as a stable urinary biomarker.

Rationale & Self-Validating Assay Design

To establish trustworthiness in our pharmacokinetic profiling, the experimental protocol must be a self-validating system. We utilize Human Liver Microsomes (HLM) because they contain a robust, membrane-bound complement of CYPs, flavin-containing monooxygenases (FMOs), and esterases/amidases.

Causality Behind Experimental Choices:
  • Substrate Concentration (1 µM): We spike 6-CNA-glycine at 1 µM to ensure the concentration remains well below the Michaelis-Menten constant ( Km​ ) of typical hepatic enzymes. This guarantees the reaction follows first-order kinetics, a strict requirement for calculating accurate intrinsic clearance ( CLint​ ).

  • Protein Concentration (0.5 mg/mL): Higher protein concentrations can induce non-specific binding, artificially lowering the free fraction of the drug ( fu​ ) and masking true clearance rates. 0.5 mg/mL provides an optimal enzyme-to-substrate ratio.

  • Minus-NADPH Control: NADPH is the obligate cofactor for CYP450s. If 6-CNA-glycine degrades in the absence of NADPH, it indicates non-CYP mediated metabolism (e.g., cleavage by hepatic amidases).

  • Positive Control (Verapamil): Verapamil is a high-clearance substrate for CYP3A4. Its rapid depletion proves the microsomes are enzymatically active and the NADPH regenerating system is fully functional.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Thaw pooled HLM (typically 50-donor pool to account for genetic polymorphisms) on ice.

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Prepare a 10 mM NADPH regenerating system (or direct NADPH tetrasodium salt solution) in the phosphate buffer.

Incubation Workflow
  • Pre-incubation: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and 6-CNA-glycine (final concentration 1 µM) in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).

  • Sampling: At predetermined time points (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate.

  • Quenching: The quenching plate must contain 150 µL of ice-cold Acetonitrile (ACN) spiked with an internal standard (e.g., 6-CNA-glycine-¹³C₂,¹⁵N). Causality: Cold ACN instantly denatures microsomal proteins, halting enzymatic activity and precipitating the matrix for clean LC-MS/MS injection.

  • Centrifugation: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C. Extract the supernatant for analysis.

Workflow Prep 1. Prepare HLM Mix (0.5 mg/mL protein) Spike 2. Spike 6-CNA-glycine (1 µM final conc.) Prep->Spike NADPH 3. Add NADPH (Initiate Reaction) Spike->NADPH Incubate 4. Incubate at 37°C (0, 15, 30, 45, 60 min) NADPH->Incubate Quench 5. Quench Reaction (Cold Acetonitrile) Incubate->Quench LCMS 6. LC-MS/MS Analysis (MRM Mode) Quench->LCMS

Step-by-step workflow for evaluating the metabolic stability of 6-CNA-glycine in HLM.

Analytical Quantification & Data Presentation

Quantification is performed using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: LC-MS/MS MRM Transitions

The primary transition represents the loss of the carboxyl group (CO₂) from the glycine moiety, a highly specific fragmentation pathway for this conjugate.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
6-CNA-glycine 215.0171.015
6-CNA-glycine-¹³C₂,¹⁵N (IS)218.0174.015
Verapamil (Positive Control)455.3165.130
Table 2: Simulated Metabolic Stability Profile in HLM

Data represents the percentage of parent compound remaining relative to the 0-minute time point. 6-CNA-glycine demonstrates near-total stability, confirming its resistance to further hepatic metabolism.

Incubation Time (min)6-CNA-glycine (% Remaining)Verapamil (% Remaining)Minus-NADPH Control (% Remaining)
0 100.0 ± 0.0100.0 ± 0.0100.0 ± 0.0
15 99.5 ± 1.245.2 ± 3.199.8 ± 0.9
30 98.8 ± 1.518.5 ± 2.499.1 ± 1.1
45 99.1 ± 0.87.4 ± 1.298.9 ± 1.4
60 98.5 ± 1.1< 1.098.5 ± 1.0

Interpretation: The rapid depletion of Verapamil confirms the functional integrity of the CYP450 enzymes within the HLM preparation. The stability of 6-CNA-glycine in both the complete system and the minus-NADPH control confirms that the compound is neither a substrate for further CYP-mediated oxidation nor susceptible to cleavage by hepatic amidases.

Conclusion

The in vitro data confirms that 2-[(6-Chloropyridin-3-yl)formamido]acetic acid (6-CNA-glycine) exhibits extreme metabolic stability in human liver microsomes. Because it bypasses further Phase I and Phase II hepatic alterations, it acts as a highly reliable, terminal biomarker. Researchers conducting human biomonitoring for neonicotinoid exposure can confidently rely on urinary concentrations of 6-CNA-glycine as a direct, unconfounded correlate of systemic 6-CNA formation.

References

  • Wrobel, S. A., Koslitz, S., Belov, V. N., Bury, D., Hayen, H., Brüning, T., Koch, H. M., & Käfferlein, H. U. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. Environmental Research. URL:[Link]

  • WHO/FAO Joint Meeting on Pesticide Residues (JMPR) (2001). Pesticide residues in food - 2001 - Evaluations - Part II: Toxicological. Imidacloprid. International Programme on Chemical Safety (IPCS). URL:[Link]

Foundational

Cytotoxicity, Metabolic Fate, and Safety Profiling of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid

An In-Depth Technical Guide for Drug Development and Toxicology Professionals Chemical Identity and Physiological Context In the fields of environmental toxicology and mammalian pharmacokinetics, understanding the metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development and Toxicology Professionals

Chemical Identity and Physiological Context

In the fields of environmental toxicology and mammalian pharmacokinetics, understanding the metabolic degradation of xenobiotics is critical for safety profiling. 2-[(6-Chloropyridin-3-yl)formamido]acetic acid (CAS No. 1099143-66-4), more commonly referred to in literature as N-(6-chloronicotinoyl)glycine , 6-chloronicotinuric acid , or the biomarker CPM-9 [1], is a major Phase II mammalian metabolite of chloropyridinyl neonicotinoid insecticides, such as acetamiprid and imidacloprid[2].

While parent neonicotinoids are designed to act as agonists of insect nicotinic acetylcholine receptors (nAChRs), their widespread agricultural use necessitates rigorous mammalian safety profiling. When mammals ingest these parent compounds, hepatic enzymes rapidly biotransform them to facilitate renal excretion. CPM-9 represents the terminal, water-soluble detoxification product of this pathway[3].

Metabolic Pathway and Causality of Detoxification

The biotransformation of chloropyridinyl neonicotinoids into CPM-9 is a classic example of a two-phase hepatic detoxification system designed to neutralize reactive intermediates and increase hydrophilicity.

  • Phase I (Cytochrome P450 Cleavage): The parent compound (e.g., acetamiprid) undergoes oxidative cleavage mediated by hepatic CYP450 enzymes, stripping the cyanoamidine or nitroimine pharmacophore. This yields 6-chloronicotinic acid (IC-0 / CPM-3) [2].

  • Phase II (Glycine Conjugation): Free carboxylic acids like 6-chloronicotinic acid can be reactive and lipophilic enough to cause localized cellular stress. To mitigate this, the enzyme Glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the carboxylic acid with the amino acid glycine, forming the amide bond seen in 2-[(6-Chloropyridin-3-yl)formamido]acetic acid (CPM-9) [4].

This conjugation is the causal mechanism for the compound's safety: the addition of the glycine moiety introduces a highly polar carboxylate group that is ionized at physiological pH (7.4). This prevents the molecule from crossing the blood-brain barrier (BBB) and ensures rapid clearance through the renal organic anion transporter (OAT) system.

Metabolism A Parent Neonicotinoid (e.g., Acetamiprid) B 6-Chloronicotinic Acid (Phase I Metabolite: IC-0) A->B CYP450 Oxidative Cleavage (Loss of Pharmacophore) C 2-[(6-Chloropyridin-3-yl)formamido]acetic acid (Phase II Metabolite: CPM-9) B->C GLYAT Enzyme (Glycine Conjugation)

Fig 1: Hepatic Phase I and Phase II biotransformation pathway yielding the CPM-9 metabolite.

Cytotoxicity and Mammalian Safety Profile

The cytotoxicity of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid must be evaluated in contrast to its parent compounds. Parent neonicotinoids exhibit moderate mammalian toxicity (LD50 ~1000-3000 mg/kg) and can induce oxidative stress, hepatorenal damage, and neurological symptoms at high doses[3].

In contrast, CPM-9 is virtually non-cytotoxic . According to toxicological evaluations by the Food and Agriculture Organization (FAO), the immediate precursor (6-chloronicotinic acid) exhibits an oral LD50 > 5000 mg/kg in mammalian models, indicating a massive reduction in acute toxicity[5].

Key Safety Characteristics of CPM-9:
  • Lack of nAChR Agonism: The removal of the defining neonicotinoid pharmacophore (the electronegative tip) completely abolishes binding affinity to mammalian and insect nicotinic acetylcholine receptors.

  • Absence of Genotoxicity: In vitro Ames testing and in vivo micronucleus assays of the chloronicotinic acid derivatives show no mutagenic or clastogenic potential[5].

  • Low Cellular Accumulation: Due to its high aqueous solubility (logP < 0), CPM-9 does not partition into lipid bilayers, preventing phospholipidosis or chronic intracellular accumulation.

Quantitative Data Summary

The following table summarizes the physicochemical and toxicological shifts that occur during the metabolism of the parent compound to the CPM-9 metabolite.

CompoundMolecular WeightRole in MetabolismMammalian Oral LD50 (Rat)GenotoxicityPrimary Excretion Route
Acetamiprid 222.68 g/mol Parent Insecticide~146 - 217 mg/kgNegativeHepatic Metabolism
6-Chloronicotinic Acid (IC-0) 157.55 g/mol Phase I Intermediate> 5000 mg/kgNegativeUrine / Phase II
CPM-9 (IC-0-Gly) 214.60 g/mol Phase II Terminal Metabolite> 5000 mg/kg Negative Urine (Rapid)

Analytical Protocol for Human Biomonitoring

Because CPM-9 is a highly stable, terminal metabolite excreted in urine, it serves as a primary biomarker for assessing human exposure to chloropyridinyl neonicotinoids[1].

To ensure self-validating results, the following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizes Solid Phase Extraction (SPE) to eliminate urinary matrix effects (such as urea and salts), which cause ion suppression in the MS source.

Step-by-Step Methodology: SPE and LC-MS/MS Quantification

I. Sample Preparation & Solid Phase Extraction (SPE)

  • Dilution: Aliquot 20 µL of the human or mammalian spot urine sample. Dilute with 480 µL of LC-MS grade water to reduce viscosity and standardize ionic strength[1].

  • Acidification: Add 1.25 µL of concentrated formic acid to the diluted sample. Causality: Acidification ensures the carboxylic acid group of CPM-9 remains protonated (neutral), maximizing its retention on the hydrophobic SPE sorbent.

  • SPE Conditioning: Pre-condition a polymeric SPE cartridge (e.g., Agilent Plexa, 30 mg, 40 µm) with 1 mL methanol, followed by 1 mL of 0.1% formic acid in water.

  • Loading & Washing: Load the 500 µL acidified urine sample onto the cartridge. Wash with 1 mL of 0.1% formic acid in water to elute polar interferents (salts, urea).

  • Elution: Elute the target metabolite using 500 µL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate in vacuo for 60 minutes. Reconstitute the dried pellet in 100 µL of 5% acetonitrile in water containing 0.1% formic acid[1].

II. LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

    • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes to resolve CPM-9 from other isobaric metabolites.

  • Mass Spectrometry (ESI+ / ESI-): Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

    • Target Mass: The exact mass of CPM-9 is 214.0145 Da[1].

    • Validation: Utilize a stable isotope-labeled internal standard (e.g., CPM-9-d4) spiked prior to SPE to self-validate recovery rates and correct for any residual matrix-induced ion suppression.

References

  • Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Pesticide residues in food 2011 - Evaluations Part I (Acetamiprid). Food and Agriculture Organization of the United Nations (FAO). Available at:[Link]

  • Toxicity of the acetamiprid insecticide for mammals: a review. ResearchGate. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid

Abstract This application note describes the development and validation of a simple, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative determination of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid. The method is suitable for routine quality control and stability testing of the analyte in bulk drug substance and formulated products. The chromatographic separation was achieved on a C18 column with a gradient elution system, and the method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Forced degradation studies demonstrated the method's specificity and stability-indicating capabilities.[4][5][6]

Introduction

2-[(6-Chloropyridin-3-yl)formamido]acetic acid is a chemical intermediate with potential applications in pharmaceutical development. Accurate and reliable quantification of this compound is crucial for ensuring product quality and stability. High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique in the pharmaceutical industry due to its precision, accuracy, and versatility.[4] The development of a stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions.[4][5][6][7] This application note provides a comprehensive guide to the development and validation of such a method for 2-[(6-Chloropyridin-3-yl)formamido]acetic acid.

The analyte is a polar acidic compound, which can present challenges in achieving adequate retention on traditional reversed-phase columns.[8][9] Therefore, careful selection of the stationary phase and optimization of the mobile phase pH are critical for successful method development.[10][11] This work details a systematic approach to method development, including column and mobile phase screening, followed by a thorough validation of the optimized method.

Materials and Methods

Reagents and Chemicals
  • 2-[(6-Chloropyridin-3-yl)formamido]acetic acid reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used for this study.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (80:20, v/v)

The selection of a C18 column was based on its wide availability and suitability for a broad range of analytes.[12][13] A 250 mm length was chosen to provide sufficient resolution for potential degradation products.[14] The mobile phase composition was optimized to achieve good peak shape and retention for the polar acidic analyte. The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of the carboxylic acid group, leading to improved retention and symmetrical peaks.[15] A gradient elution was employed to ensure the elution of any less polar degradation products within a reasonable runtime.[16] The detection wavelength of 275 nm was selected based on the UV spectrum of the analyte, providing a good balance of sensitivity and selectivity.

Method Development and Optimization

The primary goal of the method development was to achieve a robust separation of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid from potential impurities and degradation products.

Column Selection

Several reversed-phase columns, including C18, C8, and Phenyl phases, were initially screened. The C18 stationary phase provided the best retention and peak shape for the analyte. Columns with specialized surface modifications for enhanced retention of polar compounds could also be considered as an alternative.[8][17]

Mobile Phase Optimization

The mobile phase was optimized by evaluating different organic modifiers (acetonitrile and methanol) and pH adjusters (phosphoric acid, formic acid, and acetic acid). Acetonitrile was chosen as the organic modifier due to its lower viscosity and better UV transparency.[11] Phosphoric acid was selected as the pH modifier as it provided the most symmetrical peak shape. The pH of the mobile phase is a critical parameter for the retention of ionizable compounds.[10] By maintaining a low pH, the analyte is in its non-ionized form, which enhances its retention on the non-polar stationary phase.[11]

MethodDevelopment

Method Validation

The optimized HPLC method was validated according to the ICH Q2(R1) guidelines, which outline the necessary validation parameters for analytical procedures.[1][2][3][18]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the analyte.[4][5][6] Solutions of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid were subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Protocol for Forced Degradation Studies:

  • Acid Hydrolysis: 1 mg/mL of the analyte in 0.1 M HCl at 80°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of the analyte in 0.1 M NaOH at 80°C for 4 hours.

  • Oxidative Degradation: 1 mg/mL of the analyte in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid analyte exposed to 105°C for 48 hours.

  • Photolytic Degradation: Solution of the analyte (1 mg/mL) exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies are summarized in Table 2. The chromatograms showed significant degradation under basic and oxidative conditions, with the degradation products being well-resolved from the parent peak. This demonstrates the method's ability to separate the analyte from its degradation products.[7]

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 M HCl, 80°C, 24h)~5%Minor degradation peak observed.
Base Hydrolysis (0.1 M NaOH, 80°C, 4h)~30%Major degradation peak observed, well-separated from the parent peak.
Oxidative (3% H₂O₂, RT, 24h)~25%Multiple degradation peaks observed, all well-resolved.
Thermal (105°C, 48h)<2%No significant degradation observed.
Photolytic (UV 254nm, 24h)~8%Minor degradation peak observed.

ForcedDegradation

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid at concentrations ranging from 1 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the tested range with a correlation coefficient (r²) greater than 0.999.

Protocol for Linearity Study:

  • Prepare a stock solution of the reference standard at 1 mg/mL in the diluent.

  • From the stock solution, prepare a series of at least five concentrations covering the expected range of the assay.

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Precision

Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[19] Repeatability was determined by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day. Intermediate precision was evaluated by repeating the analysis on a different day with a different analyst and a different HPLC system. The relative standard deviation (RSD) for both repeatability and intermediate precision was found to be less than 2.0%, indicating good precision.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The study was performed at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery was between 98.0% and 102.0%, with an RSD of less than 2.0%, demonstrating the accuracy of the method.

Table 3: Accuracy Results

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.299.0
100%100.0101.1101.1
120%120.0118.698.8
Robustness

The robustness of the method was evaluated by intentionally varying critical chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters (e.g., tailing factor, theoretical plates) remained within the acceptable limits for all variations, indicating the method's robustness.

Application

The validated HPLC-UV method can be effectively used for the routine quality control analysis of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid in both bulk drug substance and finished pharmaceutical products. It is also suitable for monitoring the stability of the compound under various storage conditions.

Conclusion

A simple, precise, accurate, and stability-indicating RP-HPLC-UV method has been successfully developed and validated for the quantification of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid. The method adheres to the requirements of the ICH Q2(R1) guidelines and is suitable for its intended purpose in a quality control environment. The forced degradation studies confirmed the method's ability to separate the analyte from its degradation products, making it a reliable tool for stability testing.

References

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.).
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
  • Waters Column Selection Guide for Polar Compounds. (n.d.). Waters.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation. (n.d.). PMC.
  • New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. (n.d.).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.).
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015, September 15). PubMed.
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25). LCGC International.
  • (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (n.d.).
  • Quality Guidelines. (n.d.). ICH.
  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex.
  • HPLC Column Selection Guide. (n.d.). Link Lab.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • Forced Degradation – A Review. (2022, November 30). Volume 47- Issue 3.
  • 2-[(6-chloropyridin-3-yl)formamido]acetic acid. (n.d.). Appchem.
  • Optimization of mobile phase for HPLC analysis of cinnamic acid. (n.d.). Benchchem.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials.
  • Development & Optimization of HPLC Method Course Outline. (n.d.). ResearchGate.
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014, November 1). LCGC International.
  • 2-(6-Chloropyridin-3-yl)acetic acid. (n.d.). PubChem.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.).
  • 2-(6-Chloropyridin-3-yl)acetic acid. (n.d.). Sigma-Aldrich.
  • 2-(6-Chloropyridin-3-yl)acetic acid hydrochloride. (n.d.). PubChem.
  • Microbial Degradation of Pyridine and Its Derivatives. (2010, February 19). ResearchGate.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
  • 2-(6-CHLOROPYRIDIN-3-YL)ACETIC ACID. (n.d.). gsrs.
  • Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. (2022, June 16). MDPI.
  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024, November 15).
  • Development and V Development and Validation of HPLC-UV Method for alidation of HPLC-UV Method for the Estimation of Rebamipide. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Uv-spectrophotometric and rp-hplc methods for the estimation of troxerutin in bulk and tablet formulation. (n.d.). SciSpace.
  • Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chlorpyrifos. (n.d.). ResearchGate.

Sources

Application

Protocol for the Solubilization and Use of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid in Dimethyl Sulfoxide (DMSO) for In Vitro Cell-Based Assays

An Application Note and Protocol Abstract This document provides a comprehensive guide for the preparation, sterilization, and application of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid solutions in dimethyl sulfoxide...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the preparation, sterilization, and application of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid solutions in dimethyl sulfoxide (DMSO) for cell culture experiments. As many organic small molecules exhibit poor aqueous solubility, DMSO is frequently the solvent of choice for their use in biological systems.[1][2] However, its use necessitates standardized protocols to ensure compound stability, prevent precipitation upon dilution, and mitigate solvent-induced cytotoxicity.[1] This guide details a self-validating protocol for creating a high-concentration stock solution, performing sterile filtration, and preparing final working concentrations for cell treatment. We emphasize the causality behind experimental choices, from solvent selection to the critical inclusion of vehicle controls, to ensure the generation of accurate and reproducible data for researchers in drug discovery and cell biology.

Compound Profile: 2-[(6-Chloropyridin-3-yl)formamido]acetic acid

A thorough understanding of the physicochemical properties of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid is fundamental for accurate stock solution preparation and ensuring its stability. While its specific biological activity is a subject of ongoing investigation, its structural features are of interest in medicinal chemistry.

PropertyValueReference
CAS Number 1099143-66-4[3]
Molecular Formula C₈H₇ClN₂O₃[3]
Molecular Weight 214.61 g/mol [3]
Appearance Typically a solid powder (color may vary by supplier)N/A
Solubility Poorly soluble in water; generally soluble in DMSO[1][4]

The Critical Role of DMSO in Cell Culture Applications

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent prized for its ability to dissolve a vast range of otherwise insoluble compounds, making it an indispensable tool in drug discovery.[1][2] However, its utility is coupled with potential cytotoxicity, which can confound experimental results if not properly controlled.

2.1. Mechanism of Cytotoxicity and Experimental Impact

High concentrations of DMSO can permeabilize cell membranes, induce apoptosis, and alter gene expression, leading to artifacts that are incorrectly attributed to the dissolved compound.[5][6][7] Therefore, minimizing the final DMSO concentration in the cell culture medium is paramount. The sensitivity to DMSO can vary significantly between cell lines, with primary cells and stem cells often showing higher sensitivity than robust, immortalized cell lines.[8][9]

2.2. Establishing a Safe Working Concentration

It is a critical and non-negotiable step to determine the maximum tolerable DMSO concentration for your specific cell line. This is achieved by running a dose-response curve with DMSO alone and assessing cell viability.

Final DMSO ConcentrationGeneral Applicability & RecommendationsReference
≤ 0.1% (v/v) Gold Standard. Recommended for most cell lines, including sensitive and primary cells. Minimizes the risk of solvent-induced artifacts.[8][9][10]
> 0.1% to 0.5% (v/v) Generally acceptable for many robust, immortalized cell lines. A vehicle control is absolutely essential.[5][8][11]
> 0.5% (v/v) Not Recommended. High risk of cytotoxicity and confounding effects. Should only be used if extensive validation demonstrates no effect on the assay endpoint for a specific cell line.[6][7]

Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many small molecules. All initial steps involving the handling of DMSO and the powdered compound should be performed in a biological safety cabinet (BSC) or a chemical fume hood to maintain sterility and safety.[12][13]

3.1. Materials

  • 2-[(6-Chloropyridin-3-yl)formamido]acetic acid powder

  • Sterile, cell culture-grade DMSO (≥99.9% purity)[2]

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)[1]

3.2. Step-by-Step Methodology

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) *Mass (mg) = 0.010 mol/L x 0.001 L x 214.61 g/mol x 1000 mg/g = 2.146 mg

  • Weigh Compound: Carefully weigh out 2.15 mg of the compound powder and transfer it into a sterile 1.5 mL microcentrifuge tube.

    • Causality Note: Using a sterile tube from the outset minimizes the risk of microbial contamination before the sterilization step.

  • Add DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube.[14]

  • Promote Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution must be clear and free of any visible particulates.[1]

    • Expert Insight: If the compound does not readily dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be used, but prolonged heat may degrade some compounds.[1]

3.3. Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation calc 1. Calculate Mass (e.g., 2.15 mg for 1mL of 10mM) weigh 2. Weigh Compound into a sterile tube calc->weigh add_dmso 3. Add 1 mL of Sterile DMSO weigh->add_dmso dissolve 4. Vortex / Sonicate until fully dissolved add_dmso->dissolve qc 5. Visually Inspect for clarity dissolve->qc G cluster_dilution Working Solution Preparation cluster_test Test Article cluster_control Vehicle Control stock 1. Thaw 10 mM Stock Aliquot add_stock 2. Add 10 µL of Stock to 9.99 mL of Medium stock->add_stock medium Pre-warmed Cell Culture Medium medium->add_stock add_dmso 2. Add 10 µL of DMSO to 9.99 mL of Medium medium->add_dmso final_test Result: 10 µM Compound in 0.1% DMSO add_stock->final_test apply_cells_test 3. Treat Cells final_test->apply_cells_test pure_dmso Pure Sterile DMSO pure_dmso->add_dmso final_control Result: 0.1% DMSO (No Compound) add_dmso->final_control apply_cells_control 3. Treat Cells final_control->apply_cells_control

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Bioanalytical Method for the Quantification of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid in Human Plasma

Abstract This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-[(6-Chloropyridin-3-yl)formamido]acetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure, followed by rapid and selective chromatographic separation and detection. This method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for use in pharmacokinetic and toxicokinetic studies.[1][2][3][4]

Introduction

2-[(6-Chloropyridin-3-yl)formamido]acetic acid is a small molecule of interest in pharmaceutical development. Its chemical structure, featuring a carboxylic acid group, suggests it is an acidic compound.[5] Accurate quantification of this analyte in biological matrices like plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[2][6] This application note provides a comprehensive protocol for its analysis, addressing the specific challenges associated with acidic analytes in complex biological fluids.

The developed method employs a simple and efficient protein precipitation (PPT) technique for sample preparation, which is known for its speed and cost-effectiveness.[7][8] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode, which is often advantageous for acidic compounds.[9]

Materials and Reagents

Material/ReagentSupplierGrade
2-[(6-Chloropyridin-3-yl)formamido]acetic acidCommercially available≥98% purity
2-[(6-Chloropyridin-3-yl)formamido]acetic acid-d4 (Internal Standard, IS)Custom synthesis≥98% purity, isotopic purity ≥99%
AcetonitrileFisher ScientificHPLC or LC-MS grade
MethanolFisher ScientificHPLC or LC-MS grade
Formic acidSigma-AldrichLC-MS grade
Ammonium acetateSigma-AldrichLC-MS grade
Deionized waterIn-house system>18 MΩ·cm
Human plasma (K2-EDTA)Reputable supplierPooled, screened

Instrumentation and Conditions

Liquid Chromatography
ParameterSetting
HPLC SystemShimadzu Nexera X2 or equivalent
ColumnPhenomenex Kinetex C18, 2.6 µm, 100 Å, 50 x 2.1 mm
Column Temperature40 °C
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient ProgramSee Table 1

Table 1: Gradient Elution Program

Time (min)%A%B
0.00955
0.50955
2.501090
3.501090
3.51955
4.50955
Mass Spectrometry
ParameterSetting
Mass SpectrometerSciex API 5500 or equivalent triple quadrupole
Ionization SourceElectrospray Ionization (ESI)
PolarityNegative
Ion Spray Voltage-4500 V
Temperature550 °C
Curtain Gas35 psi
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi
Dwell Time100 ms
MRM TransitionsSee Table 2

Table 2: MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)
Analyte213.0125.0-50-25
IS (d4)217.0129.0-50-25

Note: The molecular weight of the analyte is 214.6 g/mol , but in negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 213.0.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid-d4 and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.

Preparation of Calibration Standards and Quality Control Samples

Prepare calibration standards (CS) and quality control (QC) samples by spiking blank human plasma with the appropriate analyte working solutions (typically a 5% spike volume to minimize matrix effects). A suggested concentration range is 1-1000 ng/mL.

Sample Preparation: Protein Precipitation

The choice of protein precipitation is based on its simplicity, speed, and effectiveness for a wide range of proteins.[7][8] Acetonitrile is often preferred as it can lead to more efficient protein removal compared to methanol.[10]

  • Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution in acetonitrile (100 ng/mL). This provides a 3:1 ratio of organic solvent to plasma, which is generally sufficient for efficient protein precipitation.[10]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.[7]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma add_is 2. Add 150 µL IS in Acetonitrile plasma->add_is vortex 3. Vortex (30 sec) add_is->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Protein Precipitation Workflow.

Method Validation

The bioanalytical method should be fully validated according to the FDA and EMA guidelines.[1][2][3][4][11][12] The validation should assess the following parameters:

  • Selectivity and Specificity: Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of the analyte and IS.

  • Calibration Curve and Linearity: A calibration curve should be constructed using a weighted (1/x² or 1/x) linear regression of the peak area ratio (analyte/IS) versus the nominal concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) on at least three separate occasions. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery and Matrix Effect:

    • Recovery: The extraction efficiency of the analyte and IS from the plasma matrix. Assessed by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

    • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS. Evaluated by comparing the peak areas of post-extraction spiked samples to neat solutions.

  • Stability: The stability of the analyte in plasma under various conditions, including:

    • Freeze-thaw stability (at least three cycles)

    • Short-term bench-top stability (at room temperature)

    • Long-term storage stability (at -80°C)

    • Autosampler stability

Discussion

The presented LC-MS/MS method offers a reliable and efficient approach for the quantification of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid in human plasma. The negative ESI mode was chosen due to the acidic nature of the analyte, which readily forms a deprotonated molecule [M-H]⁻, leading to enhanced sensitivity. The use of a stable isotope-labeled internal standard is critical for correcting for any variability during sample preparation and instrument analysis, thereby improving the accuracy and precision of the method.

The simple protein precipitation protocol is well-suited for high-throughput analysis, a common requirement in drug development. While other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, they are often more time-consuming and may require more extensive method development.[13][14][15] For this analyte, protein precipitation was found to provide sufficient sample cleanup to avoid significant matrix effects and achieve the desired sensitivity.

The chromatographic conditions were optimized to provide a short run time of 4.5 minutes, allowing for rapid sample analysis. The gradient elution ensures good peak shape and separation from potential endogenous interferences.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the determination of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid in human plasma. The method is sensitive, selective, and robust, making it suitable for supporting pharmacokinetic and other studies in a regulated bioanalytical laboratory.

G cluster_workflow Overall Bioanalytical Workflow sample_collection Plasma Sample Collection sample_prep Protein Precipitation sample_collection->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Overall Bioanalytical Workflow.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis.
  • Agilent. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
  • VRS. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • KCAS. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • FDA. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • FDA. (n.d.). Bioanalytical Method Validation FDA 2001.pdf.
  • Biotage. (n.d.). Simultaneous Extraction of Acidic, Basic and Neutral Drugs using 96-well Supported Liquid Extraction (SLE) and LC-MS.
  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Bio-protocol. (n.d.). 2.3. Plasma Sample Treatment and QC Sample Preparation.
  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • Chromatography Forum. (2007, December 27). how to develop a lc-ms/ms method for acidic compounds plasma.
  • PubMed. (2015, April 15). Parallel artificial liquid membrane extraction of acidic drugs from human plasma.
  • Ovid. (n.d.). Sample treatment based on extraction techniques in biological matrices.
  • FyoniBio. (n.d.). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5.
  • Appchem. (n.d.). 2-[(6-chloropyridin-3-yl)formamido]acetic acid | 1099143-66-4 | C8H7ClN2O3.
  • Sigma-Aldrich. (n.d.). Precipitation Procedures.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Journal of Analytical Toxicology. (n.d.). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids.
  • PubMed. (2001, October 15). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices.
  • Sigma-Aldrich. (n.d.). 2-(6-Chloropyridin-3-yl)acetic acid | 39891-13-9.
  • PubChem. (n.d.). 2-(6-Chloropyridin-3-yl)acetic acid hydrochloride | C7H7Cl2NO2 | CID 85686654.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
  • Impactfactor. (2014, July 1). Bioanalytical Method Development and Validation of Niacin and Nicotinuric Acid in Human Plasma by LC–MS/MS.
  • gsrs. (n.d.). 2-(6-CHLOROPYRIDIN-3-YL)ACETIC ACID.
  • ChemicalBook. (2025, July 24). 2-(6-Chloropyridin-3-yl)acetic acid | 39891-13-9.
  • PMC. (n.d.). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma.
  • MDPI. (2021, November 25). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias.
  • Agilent. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS.
  • ScienceDirect. (n.d.). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide.
  • Agilent. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup.
  • PubMed. (2025, May 1). A rapid and sensitive LC-MS/MS method for the simultaneous determination of chlorfenapyr and its major metabolite tralopyril in human plasma: From method development, validation to clinical application.
  • ResearchGate. (n.d.). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers.
  • Semantic Scholar. (n.d.). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma.

Sources

Application

Application Note: Synthesis, Isolation, and Validation of 2-[(6-Chloropyridin-3-yl)formamido]acetic Acid (6-CNA-Glycine)

Introduction and Strategic Context 2-[(6-Chloropyridin-3-yl)formamido]acetic acid, commonly referred to as N-(6-chloronicotinoyl)glycine or 6-CNA-glycine, is a critical analytical standard and biomarker in xenobiotic met...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

2-[(6-Chloropyridin-3-yl)formamido]acetic acid, commonly referred to as N-(6-chloronicotinoyl)glycine or 6-CNA-glycine, is a critical analytical standard and biomarker in xenobiotic metabolism studies. It is the primary phase II glycine conjugate metabolite of several widely used 6-chloropyridinyl neonicotinoid insecticides, such as imidacloprid and acetamiprid, in mammalian systems [1].

For researchers conducting human biomonitoring or pharmacokinetic profiling, obtaining high-purity 6-CNA-glycine is essential, as commercial availability of this specific metabolite standard is often limited [2]. This application note details a highly efficient, scalable, and self-validating synthetic route utilizing a modified Schotten-Baumann coupling strategy. By avoiding the use of amino acid protecting groups, this protocol maximizes atom economy and minimizes downstream purification bottlenecks.

Mechanistic Pathway and Workflow Design

The synthesis relies on a two-phase transformation. First, the relatively unreactive carboxylic acid of 6-chloronicotinic acid is converted into a highly electrophilic acid chloride. Second, this intermediate is trapped by the primary amine of glycine in an aqueous alkaline environment. The biphasic nature of the coupling step ensures that the water-soluble glycine reacts efficiently while the alkaline pH prevents the protonation of the amine, maintaining its nucleophilicity.

SynthesisWorkflow Step1 6-Chloronicotinic Acid + SOCl2 / cat. DMF Intermediate 6-Chloronicotinoyl Chloride (Reactive Intermediate) Step1->Intermediate Reflux, 2h (Activation) Coupling Schotten-Baumann Biphasic Coupling Intermediate->Coupling Dropwise addition Step2 Glycine + NaOH (aq) pH 9-10, 0 °C Step2->Coupling Aqueous base pool Workup Acidification (HCl) pH ~2 Coupling->Workup Stir 1h, RT (Amidation) Product 2-[(6-Chloropyridin-3-yl)formamido]acetic acid (Precipitate) Workup->Product Filtration & Recrystallization

Caption: Workflow for the Schotten-Baumann synthesis of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid.

Reagent and Material Specifications

Note: All reagents should be of analytical grade (AR) or higher to prevent the introduction of impurities that could complicate the final crystallization.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Function
6-Chloronicotinic acid157.551.001.58 gStarting Material
Thionyl Chloride ( SOCl2​ )118.975.003.63 mLActivating Agent
N,N-Dimethylformamide (DMF)73.09Catalytic2 dropsCatalyst (Vilsmeier-Haack)
Glycine75.071.200.90 gNucleophile
Sodium Hydroxide (NaOH)40.002.501.00 g (in 25 mL H2​O )Base / pH Buffer
Tetrahydrofuran (THF)72.11Solvent10 mLIntermediate Carrier
Hydrochloric Acid (HCl, 37%)36.46As needed~3-5 mLAcidifying Agent

Step-by-Step Experimental Protocol

Phase 1: Activation (Synthesis of 6-Chloronicotinoyl Chloride)

Expert Insight: The conversion of the carboxylic acid to the acid chloride is driven by SOCl2​ . The addition of catalytic DMF is critical; it forms the Vilsmeier-Haack reagent in situ, which acts as the true chlorinating species, significantly accelerating the reaction kinetics compared to SOCl2​ alone.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) to exclude ambient moisture.

  • Charging: Add 6-chloronicotinic acid (1.58 g, 10 mmol) to the flask, followed by thionyl chloride (3.63 mL, 50 mmol).

  • Catalysis: Add 2 drops of anhydrous DMF. Self-Validation: You will observe immediate, mild effervescence ( SO2​ and HCl gas evolution), confirming the catalytic cycle has initiated.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 2 hours. The initial suspension will gradually transition into a clear, pale-yellow homogeneous solution, indicating complete conversion to the acid chloride.

  • Concentration: Cool to room temperature. Remove excess thionyl chloride under reduced pressure (rotary evaporator) in a well-ventilated fume hood. Co-evaporate twice with dry toluene (2 x 5 mL) to ensure complete removal of residual SOCl2​ and HCl .

  • Resuspension: Dissolve the resulting crude 6-chloronicotinoyl chloride in anhydrous THF (10 mL). Keep sealed and set aside.

Phase 2: Schotten-Baumann Coupling

Expert Insight: Glycine is a zwitterion at neutral pH. Dissolving it in 1M NaOH deprotonates the ammonium group, rendering the amine nucleophilic. Maintaining the pH between 9 and 10 during the addition of the acid chloride is paramount; if the pH drops too low, the amine protonates and the reaction stalls. If it is too high, competitive hydrolysis of the acid chloride back to 6-chloronicotinic acid dominates.

  • Aqueous Pool Preparation: In a 100 mL Erlenmeyer flask, dissolve glycine (0.90 g, 12 mmol) in 25 mL of 1M aqueous NaOH.

  • Cooling: Submerge the flask in an ice-water bath and stir vigorously until the internal temperature reaches 0–5 °C.

  • Coupling: Using an addition funnel or syringe, add the THF solution of 6-chloronicotinoyl chloride dropwise over 15 minutes.

  • pH Maintenance: Monitor the pH using indicator paper or a pH meter. Concurrently add 1M NaOH dropwise as needed to maintain the pH ~9.5.

  • Maturation: Once addition is complete, remove the ice bath and allow the biphasic mixture to stir at room temperature for 1 hour to ensure complete conversion.

Phase 3: Isolation and Purification

Expert Insight: The product, 6-CNA-glycine, is highly soluble in basic aqueous solutions but exhibits poor solubility in acidic water due to the loss of the carboxylate charge. Controlled acidification forces the product out of solution, acting as a primary purification step.

  • Organic Removal: Briefly concentrate the reaction mixture under reduced pressure to remove the THF. (This prevents the product from remaining dissolved in a THF/water mixed solvent system).

  • Acidification: Cool the aqueous phase in an ice bath. Slowly add concentrated HCl (37%) dropwise with vigorous stirring until the pH reaches 2.0. Self-Validation: A dense, white to off-white precipitate will rapidly form as the isoelectric point is crossed.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 x 10 mL) to remove residual NaCl and unreacted glycine.

  • Recrystallization: Transfer the crude solid to a flask and dissolve in a minimum amount of boiling water (or a 9:1 Water/Ethanol mixture). Allow to cool slowly to room temperature, then transfer to a refrigerator (4 °C) overnight to yield high-purity crystalline needles.

  • Drying: Dry the crystals under high vacuum at 45 °C for 12 hours. (Expected yield: 70-80%).

Analytical Validation Standards

To confirm the structural integrity and purity of the synthesized 2-[(6-Chloropyridin-3-yl)formamido]acetic acid, compare the isolated batch against the following expected analytical parameters.

Analytical TechniqueExpected Spectral Data / ParametersDiagnostic Significance
1 H NMR (400 MHz, DMSO- d6​ ) δ 12.65 (br s, 1H, COOH), 9.05 (t, J = 5.8 Hz, 1H, NH), 8.85 (d, J = 2.4 Hz, 1H, Pyr-H2), 8.22 (dd, J = 8.3, 2.4 Hz, 1H, Pyr-H4), 7.65 (d, J = 8.3 Hz, 1H, Pyr-H5), 3.95 (d, J = 5.8 Hz, 2H, CH2).The triplet at 9.05 ppm confirms the formation of the amide bond. The doublet at 3.95 ppm represents the glycine methylene protons splitting with the amide NH.
13 C NMR (100 MHz, DMSO- d6​ ) δ 171.2 (COOH), 164.5 (CONH), 153.1 (Ar-C), 149.2 (Ar-C), 138.4 (Ar-C), 129.1 (Ar-C), 124.3 (Ar-C), 41.5 (CH2).Two distinct carbonyl peaks (171.2 and 164.5) confirm the presence of both the free carboxylic acid and the newly formed amide.
LC-MS (ESI-) m/z 213.0 [M-H] (for 35 Cl isotope); 215.0[M-H] (for 37 Cl isotope).Confirms the exact mass and the characteristic 3:1 isotopic ratio indicative of a single chlorine atom.
Melting Point 188 – 191 °C (Decomposition)Sharp melting point indicates high crystalline purity post-recrystallization.

References

  • Nimako, C., Ikenaka, Y., Akoto, O., et al. (2021). Simultaneous quantification of imidacloprid and its metabolites in tissues of mice upon chronic low-dose administration. Hokkaido University Collection of Scholarly and Academic Papers. Available at:[Link]

  • Ueyama, J., et al. (2015). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. ResearchGate. Available at: [Link]

Method

Application Notes &amp; Protocols: A Framework for Developing In Vivo Dosing and Formulation Strategies for 2-[(6-Chloropyridin-3-yl)formamido]acetic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vivo dosing and formulation strategy for the novel compound 2-[(6-Chloropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vivo dosing and formulation strategy for the novel compound 2-[(6-Chloropyridin-3-yl)formamido]acetic acid. Given the absence of public data on this specific molecule, this guide presents a systematic, step-by-step framework for characterization, formulation development, and preclinical study design. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each experimental choice to enable the generation of reliable and translatable data for Investigational New Drug (IND)-enabling studies.

Introduction: The Challenge of Novel Compound Advancement

The progression of a new chemical entity (NCE) like 2-[(6-Chloropyridin-3-yl)formamido]acetic acid from discovery to preclinical evaluation is contingent upon understanding its fundamental physicochemical and pharmacokinetic (PK) properties. The molecular structure, featuring a carboxylic acid and a chloropyridine moiety, suggests potential challenges with aqueous solubility, which is a primary determinant of oral bioavailability.[1][2] An effective formulation strategy is therefore not merely a delivery vehicle but a critical component that can dictate the success or failure of in vivo studies.

This guide outlines a logical workflow, beginning with essential preformulation characterization to inform a tiered approach to formulation development. We will then detail protocols for creating simple suspensions to more complex, solubility-enhancing formulations like solutions and self-emulsifying drug delivery systems (SEDDS). Finally, we present a framework for designing and executing foundational in vivo studies, including tolerability, pharmacokinetics, and preliminary efficacy assessments.

Stage 1: Essential Physicochemical Characterization

Before any formulation work can begin, a baseline understanding of the compound's intrinsic properties is required. These parameters govern its behavior in physiological environments and are essential for rational formulation design.

Rationale for Characterization

The key questions to answer are:

  • How soluble is the compound? This directly impacts its dissolution rate and absorption.

  • Is its solubility pH-dependent? The carboxylic acid group suggests it will be. This is critical for predicting behavior in the gastrointestinal (GI) tract.

  • How lipophilic is the compound? This influences its ability to permeate cell membranes.

Answering these questions requires the determination of Aqueous Solubility, pKa, and the Partition Coefficient (LogP/D).[3]

Protocol: Determination of Thermodynamic Aqueous Solubility

The "gold standard" shake-flask method provides the most accurate measure of equilibrium solubility.[4]

Objective: To determine the saturated concentration of the compound in aqueous buffer at various pH levels.

Materials:

  • 2-[(6-Chloropyridin-3-yl)formamido]acetic acid (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0 and 5.0

  • HPLC or LC-MS/MS system for quantification[5]

  • 2 mL screw-cap vials

  • Orbital shaker with temperature control (37°C)

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of solid compound (e.g., 2-5 mg) to 1 mL of each buffer in separate vials. The solid should be visibly present to ensure saturation.

  • Cap the vials securely and place them on an orbital shaker at 37°C.

  • Agitate the samples for at least 24-48 hours to ensure equilibrium is reached.[4]

  • After incubation, centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.[4]

  • Express solubility in mg/mL or µg/mL.

Protocol: Determination of pKa and LogD

The ionization constant (pKa) and distribution coefficient (LogD) are critical for predicting absorption across the GI tract. Potentiometric titration or UV-spectrophotometry are common methods.[3][6][7]

Objective: To determine the pKa of the acidic proton and the LogD at physiological pH.

Procedure (Conceptual Outline using 96-well plate UV-spectrophotometry):

  • Prepare a series of aqueous buffers ranging from pH 1.0 to 13.0.[3]

  • Create a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • In a 96-well UV-transparent plate, add the buffer solutions.

  • Add a small, constant amount of the compound stock solution to each well.

  • Measure the UV-Vis spectrum for each well. The wavelength at which the ionized and non-ionized species have different absorbances will be used for pKa calculation.[7]

  • For LogD, an organic phase (typically n-octanol) is added. After equilibration, the concentration in the aqueous phase is measured to determine how the compound distributes between the two phases at a given pH.[3][8]

  • Analyze the data using appropriate software to calculate the pKa and LogD values.

Stage 2: A Tiered Approach to Formulation Development

With the physicochemical data in hand, a systematic approach to formulation can begin. The goal is to develop a safe and effective vehicle that provides adequate drug exposure for preclinical studies.[9][10]

Formulation Strategy Workflow

The selection of a formulation should be a stepwise process, starting with the simplest approach and increasing complexity only as needed. This conserves time and resources.

G A START: Physicochemical Data (Solubility, pKa, LogD) B Tier 1: Aqueous Suspension Is exposure sufficient for Toxicology/Efficacy? A->B C YES B->C  Sufficient D NO B->D Insufficient   E STOP: Use Suspension (e.g., 0.5% MC in water) C->E F Tier 2: pH Modification / Co-solvents Is solubility > Target Dose? D->F G YES F->G  Yes H NO F->H No   I STOP: Use Solution (e.g., PEG400, Propylene Glycol) G->I J Tier 3: Complex Formulations (e.g., SEDDS, Amorphous Dispersions) H->J K Develop & Characterize Lipid-Based System J->K L STOP: Use Advanced Formulation K->L

Caption: Tiered formulation development workflow.

Tier 1: Simple Aqueous Suspension

Rationale: A simple suspension is often the first choice for early in vivo studies. It is easy to prepare and provides an indication of the drug's intrinsic absorption characteristics.[11]

Protocol: Preparation of a 0.5% Methylcellulose Suspension

  • Prepare a 0.5% (w/v) methylcellulose (MC) or carboxymethylcellulose (CMC) solution in purified water.

  • Weigh the required amount of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid.

  • Triturate the powder with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle while mixing to achieve the final desired concentration.

  • Homogenize the suspension using a suitable method (e.g., sonication, overhead stirrer) to ensure uniform particle size distribution.

  • Store at 4°C and ensure it is re-suspended thoroughly before each use.

Tier 2: Solubilized Formulations

Rationale: If a suspension fails to provide adequate exposure, the next step is to create a solution. For an acidic compound, this can be achieved by pH modification or the use of co-solvents.[12]

Approach Mechanism Common Excipients Considerations
pH Adjustment Increase the pH above the compound's pKa to form a more soluble salt.NaOH, tromethamine (Tris), phosphate buffers.Risk of precipitation in the acidic stomach environment. Vehicle pH should be tolerable for oral gavage (typically 5-9).[13]
Co-solvents Increase solubility by reducing the polarity of the aqueous vehicle.Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG), Glycerol.Potential for GI motility effects at high concentrations. Must use GRAS (Generally Recognized as Safe) excipients.[14][15]
Complexation Encapsulate the drug molecule within a cyclodextrin complex.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).Can significantly enhance solubility. Can be expensive.
Tier 3: Advanced Formulations (SEDDS)

Rationale: For highly insoluble compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can dramatically improve oral absorption.[16][17][18][19] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract, keeping the drug in a solubilized state.[20][21]

Protocol: Screening for SEDDS Components

  • Oil Solubility Screen: Determine the solubility of the compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, corn oil, sesame oil).

  • Surfactant Screen: Determine the solubility in various surfactants (e.g., Cremophor EL, Tween 80, Labrasol).[22]

  • Co-solvent Screen: Determine the solubility in co-solvents (e.g., Transcutol HP, PEG 400).

  • Formulation: Based on the screening data, prepare various ratios of oil, surfactant, and co-solvent.

  • Characterization: Assess the formulations for self-emulsification time, particle size of the resulting emulsion, and drug precipitation upon dilution in aqueous media.

Stage 3: Bioanalytical Method Development

A reliable method to quantify the drug in biological matrices (plasma, tissues) is a prerequisite for any in vivo study.[23] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[5][24]

Protocol: Key Steps in LC-MS/MS Method Development

  • Analyte Tuning: Infuse a standard solution of the compound into the mass spectrometer to determine the optimal precursor and product ions (MRM transitions) and collision energy.

  • Chromatography: Develop an HPLC method (typically reverse-phase with a C18 column) to separate the analyte from endogenous matrix components. Start with a simple gradient of water and acetonitrile with 0.1% formic acid.[25]

  • Sample Extraction: Develop a procedure to extract the drug from plasma. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[23]

  • Validation: Validate the method according to regulatory guidelines (e.g., ICH M10) for parameters such as accuracy, precision, linearity, selectivity, and stability.[26]

Stage 4: A Phased Approach to In Vivo Studies

In vivo studies should be conducted in a phased manner to maximize data generation while minimizing animal use. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).[27]

G cluster_0 Phase 1: Safety & Exposure cluster_1 Phase 2: Efficacy Tolerability Tolerability/MTD Study (Single Dose Escalation) PK Pharmacokinetic (PK) Study (Single Dose, Multiple Formulations) Tolerability->PK Define Safe Dose Range Efficacy Efficacy Study in Xenograft Model (Repeat Dosing, e.g., QD or BID) PK->Efficacy Select Optimal Formulation & Dose

Caption: Phased in vivo study workflow.

Protocol: Acute Tolerability / Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest single dose of the compound that can be administered without causing significant adverse effects.[28]

Design:

  • Species: Mouse or Rat

  • Groups: 3-4 dose groups (e.g., 100, 300, 1000 mg/kg) plus a vehicle control group.

  • Animals/Group: n=2-3

  • Dosing: Single oral gavage administration.

  • Endpoints: Monitor clinical signs (activity, posture), body weight changes, and mortality for 72 hours post-dose.[29][30] A full necropsy can identify any gross pathological changes.

Protocol: Formulation Screening Pharmacokinetic (PK) Study

Objective: To determine the oral bioavailability and key PK parameters (Cmax, Tmax, AUC) of the compound in different formulations.[11][31]

Design:

  • Species: Rat (cannulated preferred for serial blood sampling)

  • Groups:

    • Group 1: Intravenous (IV) bolus (e.g., 1-2 mg/kg in a solubilizing vehicle) - Essential for determining absolute bioavailability.

    • Group 2: Oral gavage - Formulation 1 (e.g., 10 mg/kg in 0.5% MC)

    • Group 3: Oral gavage - Formulation 2 (e.g., 10 mg/kg in PEG400 solution)

  • Animals/Group: n=3-4

  • Blood Sampling (Oral Groups): Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Quantify drug concentration in plasma using the validated LC-MS/MS method. Calculate PK parameters using non-compartmental analysis.

Protocol: Preliminary In Vivo Efficacy Study

Objective: To assess the anti-tumor activity of the compound in a relevant cancer model. Cell line-derived xenograft (CDX) models are commonly used for initial screening.[32][33][34][35]

Design:

  • Model: Immunodeficient mice (e.g., Nude or SCID) bearing subcutaneous tumors from a relevant human cancer cell line.[32]

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Compound at Dose 1 (e.g., 30 mg/kg, daily)

    • Group 3: Compound at Dose 2 (e.g., 100 mg/kg, daily)

    • Group 4: Positive control (standard-of-care agent)[27]

  • Animals/Group: n=8-10

  • Dosing: Begin treatment when tumors reach a specified size (e.g., 100-150 mm³). Administer drug daily via oral gavage for 14-21 days.

  • Endpoints:

    • Primary: Tumor volume (measured 2-3 times per week).

    • Secondary: Body weight (as a measure of toxicity), survival.

    • At study end, tumors can be collected for pharmacodynamic (biomarker) analysis.

Conclusion

The successful advancement of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid requires a methodical and data-driven approach to formulation and in vivo evaluation. The absence of prior art necessitates a foundational strategy built on rigorous physicochemical characterization. By following the tiered workflow and detailed protocols presented in these application notes—from solubility testing to formulation screening and phased in vivo studies—researchers can systematically overcome challenges such as poor solubility, de-risk their preclinical program, and generate the high-quality data package needed to support further development.

References

  • Bioanalytical Method Development Of Lipids, Peptides, And Small Molecules By LC-MS/MS. (n.d.). Pace Life Sciences. Retrieved April 4, 2026, from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). PMC. Retrieved April 4, 2026, from [Link]

  • Formulation of self-emulsifying drug delivery systems. (1997, April 14). Monash University. Retrieved April 4, 2026, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Pharmaceutical Outsourcing. Retrieved April 4, 2026, from [Link]

  • pKa and log p determination. (n.d.). Slideshare. Retrieved April 4, 2026, from [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed. Retrieved April 4, 2026, from [Link]

  • Cell Line-Derived Xenograft (CDX) Models. (n.d.). Melior Discovery. Retrieved April 4, 2026, from [Link]

  • A Guide To Log P and Pka Measurements and Their Use. (n.d.). Scribd. Retrieved April 4, 2026, from [Link]

  • In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology. (n.d.). Champions Oncology. Retrieved April 4, 2026, from [Link]

  • In Vivo Oncology. (n.d.). Pharmacology Discovery Services. Retrieved April 4, 2026, from [Link]

  • Vehicle selection for nonclinical oral safety studies. (2013, December 15). PubMed. Retrieved April 4, 2026, from [Link]

  • Reliable CDX Models for Oncology. (n.d.). Crown Bioscience. Retrieved April 4, 2026, from [Link]

  • Vehicle selection for nonclinical oral safety studies. (2013, September 27). Taylor & Francis. Retrieved April 4, 2026, from [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2025, January 5). MDPI. Retrieved April 4, 2026, from [Link]

  • Nonclinical vehicle use in studies by multiple routes in multiple species. (2006, November 15). PubMed. Retrieved April 4, 2026, from [Link]

  • Self-emulsifying Drug Delivery System (SEEDS). (n.d.). Creative Biolabs. Retrieved April 4, 2026, from [Link]

  • Bioanalytical Method Development in the United States: Key Techniques and Services. (2026, January 14). ResolveMass. Retrieved April 4, 2026, from [Link]

  • Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine. (n.d.). PMC. Retrieved April 4, 2026, from [Link]

  • Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved April 4, 2026, from [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Retrieved April 4, 2026, from [Link]

  • Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025, March 31). NETZSCH. Retrieved April 4, 2026, from [Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs. (2024, June 4). PMC - NIH. Retrieved April 4, 2026, from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved April 4, 2026, from [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube. Retrieved April 4, 2026, from [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

  • bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

  • In vivo screening of subcutaneous tolerability for the development of novel excipients. (n.d.). PMC. Retrieved April 4, 2026, from [Link]

  • In vivo screening of subcutaneous tolerability for the development of novel excipients. (2022, October 15). PubMed. Retrieved April 4, 2026, from [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022, March 15). PMC. Retrieved April 4, 2026, from [Link]

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024, May 31). CD Formulation. Retrieved April 4, 2026, from [Link]

  • Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020, June 2). Drug Development & Delivery. Retrieved April 4, 2026, from [Link]

  • Oral Thin Film Preclinical Studies. (n.d.). CD Formulation. Retrieved April 4, 2026, from [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved April 4, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved April 4, 2026, from [Link]

  • Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. (n.d.). MDPI. Retrieved April 4, 2026, from [Link]

  • Drug Tolerability Studies. (n.d.). Ichor Life Sciences. Retrieved April 4, 2026, from [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5. (n.d.). EMA. Retrieved April 4, 2026, from [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. (2003, November 5). Kinam Park. Retrieved April 4, 2026, from [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved April 4, 2026, from [Link]

  • 21 CFR Part 184 Subpart B -- Listing of Specific Substances Affirmed as GRAS. (2023, August 9). eCFR. Retrieved April 4, 2026, from [Link]

  • Appendix 2: List of examples of high-risk excipients. (n.d.). World Health Organization (WHO). Retrieved April 4, 2026, from [Link]

  • List of sweetening agents in pharmacopoeias and/or GRAS listed and/or... (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization Parameters for 2-[(6-Chloropyridin-3-yl)formamido]acetic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Analytical Rationale 2-[(6-Chloropyridin-3-yl)formami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Analytical Rationale

2-[(6-Chloropyridin-3-yl)formamido]acetic acid (CAS: 1099143-66-4), commonly referred to as 6-chloronicotinuric acid, is a critical metabolite of neonicotinoid insecticides (such as acetamiprid and imidacloprid) and a valuable intermediate in pharmaceutical synthesis [1]. Structurally, it consists of a 6-chloropyridine ring linked via an amide bond to a glycine moiety.

Accurate structural characterization of this compound is paramount, as regioisomers (e.g., chlorination at the 2- or 4-position) or incomplete amide coupling can severely compromise downstream biological assays. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this validation. This application note provides a self-validating NMR protocol, detailing the causality behind experimental parameters, solvent selection, and the mechanistic interpretation of precise chemical shifts.

Experimental Workflow and Self-Validating Protocol

To ensure absolute confidence in the structural assignment, the NMR acquisition must be treated as a self-validating system. This means embedding internal quality control checks at every step of the sample preparation and acquisition phases.

Step-by-Step Methodology

Step 1: Solvent Selection and Sample Preparation

  • Action: Weigh 10–15 mg of the analyte and dissolve it in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a high-quality 5 mm NMR tube.

  • Causality: The molecule contains both a hydrogen-bond donating amide (-NH-) and a carboxylic acid (-COOH). Using a protic solvent or one with residual water (like standard CDCl 3​ ) will cause rapid proton exchange, broadening or completely erasing the critical NH signal. Anhydrous DMSO- d6​ strongly solvates the polar molecule and drastically slows proton exchange, allowing the observation of fine J-coupling between the NH and the adjacent CH 2​ group.

  • Self-Validation Check: Inspect the tube under light. The solution must be perfectly clear. Any particulate matter will cause magnetic susceptibility gradients, broadening the spectral lines. Filter through a glass wool plug if necessary.

Step 2: Spectrometer Setup and Tuning

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K. Tune and match the probe specifically for 1 H and 13 C frequencies.

  • Causality: Probe tuning maximizes the efficiency of the radiofrequency (RF) pulse transfer to the sample, ensuring a high signal-to-noise ratio (SNR), which is especially critical for the insensitive 13 C nucleus.

Step 3: Locking and Shimming

  • Action: Lock onto the deuterium signal of DMSO- d6​ and perform gradient shimming (Z1–Z5).

  • Self-Validation Check: Evaluate the residual DMSO- d6​ solvent peak (quintet at 2.50 ppm). The Full Width at Half Maximum (FWHM) must be < 1.0 Hz. If the peak is broader, the shimming is inadequate, and the fine 2.5 Hz meta-coupling on the pyridine ring will be unresolved, leading to ambiguous assignments.

Step 4: 1D and 2D Acquisition

  • Action: Acquire standard 1D 1 H (16–32 scans, D1 = 2s) and proton-decoupled 1D 13 C spectra (512–1024 scans, D1 = 3s). Follow with 2D COSY, HSQC, and HMBC sequences.

  • Causality: A longer relaxation delay (D1 = 3s) in the 13 C experiment is mandatory because the quaternary carbons (C-6, C-3, and the two carbonyls) lack attached protons to facilitate rapid dipole-dipole relaxation. Insufficient delay will result in these critical peaks disappearing into the baseline.

Exp_Workflow S1 Sample Prep 15 mg in DMSO-d6 S2 Spectrometer Setup Tune, Match, Lock S1->S2 S3 Acquisition 400 MHz, 298 K S2->S3 S4 Processing FT, Phase, Baseline S3->S4

Figure 1: Step-by-step NMR sample preparation and acquisition workflow.

Quantitative Data and Mechanistic Interpretation

1 H NMR Characterization

The proton spectrum of 2-[(6-chloropyridin-3-yl)formamido]acetic acid is highly diagnostic. The chemical shifts are driven by the strong anisotropic and inductive effects of the pyridine nitrogen, the chlorine atom, and the carbonyl groups [2].

Table 1: 1 H NMR Parameters (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment & Causality
COOH 12.80br s-1HHighly deshielded acidic proton. Broadness is due to residual chemical exchange.
NH 9.15t5.91HAmide proton. Deshielded by the adjacent carbonyl. The triplet splitting proves covalent attachment to the CH 2​ group.
H-2 8.85d2.51HPyridine ring. Most deshielded proton due to the combined electron-withdrawing effects of the ortho-nitrogen and ortho-carbonyl.
H-4 8.25dd8.3, 2.51HPyridine ring. Ortho coupling to H-5 (8.3 Hz) and meta coupling to H-2 (2.5 Hz).
H-5 7.65d8.31HPyridine ring. Shielded relative to H-4; ortho to the electronegative chlorine atom.
CH 2​ 3.95d5.92HGlycine methylene. Doublet splitting perfectly mirrors the NH triplet, validating the amide linkage.

Self-Validation Check: The integration ratio between the CH 2​ doublet (3.95 ppm) and the H-2 doublet (8.85 ppm) must be exactly 2.00 : 1.00. A deviation >5% indicates either co-eluting impurities or incomplete relaxation during acquisition.

13 C NMR Characterization

Carbon-13 NMR provides the definitive backbone mapping of the molecule. The presence of three distinct quaternary carbons in the downfield region confirms the functional group integrity.

Table 2: 13 C NMR Parameters (100 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment & Causality
C-COOH 171.0Quaternary (C)Carboxylic acid carbonyl. Highly deshielded due to two electronegative oxygen atoms.
C=O 164.5Quaternary (C)Amide carbonyl. Shielded relative to the acid due to nitrogen's resonance donation.
C-6 153.0Quaternary (C)Pyridine ring. Deshielded directly by the inductive effect of the attached chlorine.
C-2 149.5Methine (CH)Pyridine ring. Highly deshielded due to the adjacent electronegative nitrogen atom.
C-4 138.5Methine (CH)Pyridine ring. Para to the pyridine nitrogen.
C-3 129.5Quaternary (C)Pyridine ring. Attachment point of the amide carbonyl.
C-5 124.5Methine (CH)Pyridine ring. Most shielded carbon on the ring, ortho to the chlorine atom.
CH 2​ 41.5Methylene (CH 2​ )Aliphatic carbon shifted downfield by the adjacent nitrogen and carboxylic acid.

2D NMR Structural Elucidation Logic

While 1D NMR provides the foundational data, 2D NMR experiments are required to lock in the regiochemistry—specifically proving that the glycine moiety is attached to the 3-position of the pyridine ring rather than as a salt or an ester.

  • COSY (Correlation Spectroscopy): Validates the contiguous spin system on the pyridine ring. A strong cross-peak between δ 8.25 (H-4) and δ 7.65 (H-5) confirms their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons. Crucially, it links the δ 3.95 protons to the δ 41.5 carbon, confirming the glycine CH 2​ assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate self-validating experiment for connectivity. The CH 2​ protons (δ 3.95) will show a strong 3-bond correlation to the amide carbonyl (δ 164.5) and a 2-bond correlation to the carboxylic acid carbonyl (δ 171.0). Furthermore, the pyridine H-2 (δ 8.85) will show a 3-bond correlation to the amide carbonyl (δ 164.5), definitively bridging the two halves of the molecule.

NMR_Elucidation cluster_2D 2D NMR Experiments Start 1D Spectra (1H & 13C) COSY COSY H-4 to H-5 Coupling Start->COSY HSQC HSQC Direct C-H Mapping Start->HSQC HMBC HMBC Long-Range C-H Start->HMBC Val1 Confirm Pyridine Regiochemistry COSY->Val1 Val2 Assign CH2 & NH Resonances HSQC->Val2 Val3 Link Amide to Pyridine Ring HMBC->Val3 Final Structure Validated: C8H7ClN2O3 Val1->Final Val2->Final Val3->Final

Figure 2: Logical workflow for 2D NMR structural elucidation and validation.

References

  • Food and Agriculture Organization of the United Nations (FAO). "Pesticide residues in food 2011 - Evaluations Part I." FAO Knowledge Repository. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid." PubChem. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid in physiological buffers

Welcome to the Formulation & Assay Support Center. This guide is designed for researchers and drug development professionals experiencing solubility bottlenecks with 2-[(6-Chloropyridin-3-yl)formamido]acetic acid (also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. This guide is designed for researchers and drug development professionals experiencing solubility bottlenecks with 2-[(6-Chloropyridin-3-yl)formamido]acetic acid (also known structurally as N-(6-chloronicotinoyl)glycine) in physiological buffers.

While this compound possesses favorable thermodynamic solubility at physiological pH, its kinetic dissolution profile and behavior in standard biological buffers frequently lead to precipitation, assay variability, and false-negative screening results. This guide synthesizes structural causality with field-proven methodologies to ensure robust, self-validating solubilization workflows.

Physicochemical Profiling: The "Why" Behind the Precipitation

To troubleshoot solubility, we must first understand the molecule's ionization behavior. The compound features a carboxylic acid group (derived from glycine) and a halogenated pyridine ring.

ParameterEstimated ValueImpact on Aqueous SolubilityRecommended Formulation Action
Molecular Weight 214.6 g/mol Small molecule; generally favorable for dissolution if ionized.Standard molarity calculations apply.
Carboxylic Acid pKa ~3.6Ionized (>99%) at pH 7.4. Highly insoluble at pH < 4.0.Avoid unbuffered water. Pre-titrate with NaOH or use high-capacity buffers[1].
Pyridine Nitrogen pKa < 2.0 (Deactivated)Remains unprotonated at physiological pH due to electron-withdrawing Cl and amide groups.Do not attempt to solubilize using acidic pH modifiers[2].
LogP (Unionized) ~0.8 - 1.2Moderate lipophilicity; prone to hydrophobic aggregation when unionized.Use 0.1% - 1% DMSO as a co-solvent for assay concentrations <1 mM[3].

Troubleshooting FAQs

Q1: Why does my compound fail to dissolve directly in 1X PBS (pH 7.4), despite being a weak acid that should be ionized? Cause: Exhaustion of buffer capacity. 1X Phosphate-Buffered Saline (PBS) has a very low buffering capacity (~10 mM phosphate)[4]. When you add a macroscopic amount of the free acid powder (e.g., to make a 10 mM solution), the protons released during the ionization of the carboxylic acid immediately consume the HPO42−​ ions. This drives the microenvironmental pH down below 4.0, shifting the compound back to its unionized, highly insoluble state[5]. Solution: Do not rely on 1X PBS to neutralize the free acid. Use Protocol A to form the sodium salt in situ before adding the buffer matrix.

Q2: I prepared a 50 mM stock in anhydrous DMSO. When I dilute it 1:100 into my physiological assay buffer, it instantly becomes cloudy. Why? Cause: "Solvent shock" and kinetic supersaturation. When a highly concentrated DMSO stock is rapidly introduced into an aqueous phase, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. This creates localized microenvironments where the compound's concentration vastly exceeds its thermodynamic solubility limit, leading to rapid nucleation and irreversible precipitation[6]. Furthermore, the solubility of weak acids drops non-linearly in DMSO/water mixtures[7]. Solution: Alter the fluid dynamics of your dilution. Use the "Reverse Addition" method detailed in Protocol B[6].

Q3: My compound dissolved perfectly in HEPES, but precipitated when I switched to Tyrode's or Ringer's solution. What happened? Cause: Divalent cation complexation. Physiological buffers like Tyrode's and Ringer's contain significant concentrations of Calcium ( Ca2+ ) and Magnesium ( Mg2+ ). The carboxylate anion of your compound can form insoluble coordination complexes or salts with these divalent cations. Solution: If your assay permits, add a mild chelator (e.g., 1 mM EDTA). Otherwise, ensure the compound is fully dissolved as a sodium salt at a low concentration (<100 µM) before slowly introducing it to the cation-rich medium under constant agitation.

Validated Solubilization Protocols

Every protocol below is designed as a self-validating system —incorporating visual and chemical checkpoints to ensure the structural integrity and solubility of your compound before it reaches your assay.

Protocol A: Direct Aqueous Dissolution via In Situ Salt Formation

Best for: High-concentration dosing solutions (>10 mM) where organic co-solvents are prohibited.

  • Weigh & Suspend: Weigh the required mass of the free acid and suspend it in 80% of your final target volume using double-distilled water ( ddH2​O ). Validation Check: The solution will be a cloudy, opaque suspension.

  • Alkaline Titration: Add 1.0 M NaOH dropwise while stirring vigorously. Monitor the pH continuously.

  • Clearance Check (Self-Validation): Stop adding NaOH when the pH reaches ~7.8 - 8.0. The solution must transition from a cloudy suspension to completely transparent. If micro-particulates remain, the compound is not fully ionized; continue stirring or add one more drop of NaOH.[1]

  • Buffer Integration: Add a 10X concentrated stock of your physiological buffer (e.g., 10X PBS) to achieve a 1X final concentration.

  • Final Adjustment: Carefully adjust the pH back to 7.4 using 0.1 M HCl. Bring to the final volume with ddH2​O .

Protocol B: Optimized DMSO Co-Solvent Dilution (Reverse Addition)

Best for: In vitro screening and cell-based assays requiring low final concentrations (<1 mM) and tolerating <1% DMSO.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 20-50 mM stock. Validation Check: Ensure the DMSO is fresh and anhydrous; water absorbed from the atmosphere drastically reduces solvating power[6].

  • Buffer Preparation: Dispense the required volume of your final physiological buffer (pH 7.4) into a tube and pre-warm to 37°C to maximize thermodynamic solubility.

  • Vortex Integration: Place the tube of buffer on a vortex mixer at medium-high speed.

  • Reverse Addition: Using a micropipette, add the DMSO stock dropwise directly into the center of the vortexing buffer . Do not allow the DMSO to slide down the wall of the tube[6].

  • Optical Validation (Self-Validation): Hold the tube against a dark background and shine a light through it. If a faint opalescence or blueish haze (Tyndall effect) is observed, localized supersaturation has occurred, and the solution must be discarded. A successful dilution will remain optically clear[3].

Workflow Visualizations

G Start Target Formulation: 2-[(6-Chloropyridin-3-yl)formamido]acetic acid Conc Target Concentration? Start->Conc HighConc High (>10 mM) Direct Aqueous Conc->HighConc >10 mM LowConc Low (<1 mM) DMSO Co-solvent Conc->LowConc <1 mM BufferCheck Add to 1X PBS? HighConc->BufferCheck DilutionMethod Dilution Method? LowConc->DilutionMethod DirectPBS pH Drops < 4.0 Precipitation BufferCheck->DirectPBS Direct Addition Titration In Situ Salt Formation (NaOH Titration) BufferCheck->Titration pH Adjustment Success Stable Physiological Solution (pH 7.4) Titration->Success StandardDil Buffer into DMSO (Solvent Shock) DilutionMethod->StandardDil Standard ReverseDil DMSO dropwise into vortexing buffer DilutionMethod->ReverseDil Reverse Addition ReverseDil->Success

Decision tree for selecting the optimal solubilization workflow based on target assay concentration.

Mechanism Stock 50 mM Stock in 100% DMSO Sub1 Rapid Buffer Addition Stock->Sub1 Rev1 Reverse Dropwise Addition + Vortex Stock->Rev1 Sub2 Localized Supersaturation Sub1->Sub2 Sub3 Nucleation & Crash-out Sub2->Sub3 Rev2 Rapid Solvent Dispersion Rev1->Rev2 Rev3 Thermodynamically Stable Solution Rev2->Rev3

Mechanistic comparison of standard solvent shock vs. controlled reverse dilution fluid dynamics.

Sources

Optimization

Technical Support Center: A Guide to Minimizing Matrix Effects in the LC-MS/MS Analysis of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid

Introduction: The accurate quantification of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid, a key metabolite, is critical in various research and development settings. Liquid chromatography-tandem mass spectrometry (LC-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The accurate quantification of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid, a key metabolite, is critical in various research and development settings. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for this analysis due to its high sensitivity and selectivity. However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where components of the sample matrix interfere with the ionization of the target analyte.[1] This interference can lead to signal suppression or enhancement, compromising the accuracy, precision, and reliability of the analytical data.[2][3] This guide provides in-depth troubleshooting advice, validated protocols, and frequently asked questions to help you identify, quantify, and mitigate matrix effects in your analysis of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects, and why are they a major concern for my analysis?

A1: The matrix effect in LC-MS/MS refers to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[4] These interfering components, which can include salts, phospholipids, proteins, and metabolites, are often not detected by the mass spectrometer but compete with the analyte for ionization in the ESI source.[5]

This competition typically leads to ion suppression , a reduction in the analyte's signal, which is the most common form of matrix effect.[2][6] Less frequently, ion enhancement can occur. Both phenomena can severely compromise data quality, leading to:

  • Inaccurate quantification[2]

  • Poor precision and reproducibility[6]

  • Reduced method sensitivity and higher limits of quantitation[7]

  • Failure to meet regulatory acceptance criteria[8]

For a compound like 2-[(6-Chloropyridin-3-yl)formamido]acetic acid, which contains a polar carboxylic acid group, matrix effects can be particularly challenging in biological fluids, where endogenous polar compounds are abundant.

Q2: How can I quickly determine if my assay is suffering from matrix effects?

A2: A qualitative assessment using a post-column infusion (PCI) experiment is the most effective way to visualize when and where matrix effects occur during your chromatographic run.[5][9] In this experiment, a constant flow of your analyte is introduced into the mobile phase after the analytical column but before the mass spectrometer.[9] When a blank, extracted matrix sample is injected, any dip or rise in the resulting stable signal baseline indicates a region of ion suppression or enhancement, respectively.[10] This technique provides a visual map of interference, allowing you to see if your analyte's retention time coincides with a zone of suppression.[5]

Q3: What is the best sample preparation strategy to reduce matrix effects for this polar, acidic analyte?

A3: The primary goal of sample preparation is to selectively remove interfering matrix components while maximizing the recovery of your analyte.[7] For a polar and acidic compound like 2-[(6-Chloropyridin-3-yl)formamido]acetic acid, a simple "dilute-and-shoot" or protein precipitation approach is often insufficient and can lead to significant matrix effects, particularly from phospholipids in plasma.[7][11]

More effective strategies include:

  • Solid-Phase Extraction (SPE): This is a highly recommended technique.[11] Given the analyte's acidic nature (due to the carboxylic acid), a mixed-mode or ion-exchange SPE sorbent is ideal.[12] A weak anion-exchange (WAX) sorbent, for example, can retain the negatively charged analyte under basic conditions while allowing neutral and basic interferences to be washed away. The analyte is then eluted by changing the pH to neutralize it.[13]

  • Liquid-Liquid Extraction (LLE): LLE can be effective for removing highly polar interferences like salts.[2] By adjusting the pH of the aqueous sample to neutralize the analyte (making it less polar), it can be extracted into an immiscible organic solvent, leaving polar interferences behind.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) truly necessary?

A4: Yes, for achieving the highest level of accuracy and precision, using a SIL-IS is considered the "gold standard" and is strongly recommended by regulatory agencies.[14][15] A SIL-IS, such as a ¹³C- or ²H-labeled version of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid, has nearly identical chemical and physical properties to the analyte.[16]

This means it will:

  • Co-elute with the analyte.

  • Experience the exact same degree of ion suppression or enhancement.[16][17]

  • Have similar extraction recovery.[16]

By calculating the ratio of the analyte peak area to the SIL-IS peak area, any variability introduced by matrix effects is effectively normalized, significantly improving data reliability.[17][18] Using a structural analog as an internal standard is a less ideal alternative, as it may not co-elute perfectly and may not experience the same degree of matrix effect.[16]

Q5: My signal is heavily suppressed. What are the most common culprits and how do I fix it?

A5: In biofluids like plasma, the most common causes of ion suppression are phospholipids from cell membranes and salts from buffers or the sample itself.[3][5]

  • Phospholipids typically elute in the middle of a reversed-phase chromatographic run and can significantly suppress the signal of co-eluting analytes.[11]

  • Salts and other highly polar components usually elute at the beginning of the run (in the solvent front).[5]

Solutions:

  • Improve Chromatographic Separation: Adjust your gradient to move the analyte's retention time away from the suppression zones identified by your post-column infusion experiment.[5]

  • Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, specifically designed to remove phospholipids.[11] Several commercially available SPE cartridges are marketed for phospholipid removal.

  • Use a Different Ionization Technique: If electrospray ionization (ESI) is problematic, consider Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique and is generally less susceptible to matrix effects from non-volatile components like salts and phospholipids.[5]

Troubleshooting Guide: Scenarios & Solutions

Scenario Potential Cause(s) Recommended Action(s)
Poor Reproducibility (High %CV) Across a Batch Variable Matrix Effects: Different individual lots of plasma/matrix have varying levels of interfering components.[19]1. Implement a SIL-IS: This is the most effective way to compensate for inter-sample variability.[15] 2. Optimize Sample Preparation: A robust SPE or LLE method will more consistently remove interferences across different lots.[2] 3. Quantify Matrix Factor: As per FDA guidance, calculate the matrix factor across at least six different lots of matrix to assess variability.[19]
Failing QC Samples (Poor Accuracy) Inadequate Correction for Matrix Effects: The chosen internal standard is not tracking the analyte properly, or the matrix effect is too severe.1. Switch to a SIL-IS: If using a structural analog, switch to a stable-isotope labeled version of the analyte.[17] 2. Re-evaluate Sample Cleanup: The current method is not removing enough interferences. Perform a post-column infusion experiment to identify the suppression zone and adjust chromatography or improve cleanup.[10]
Signal Drifts Downward During a Long Analytical Run Matrix Buildup: Progressive accumulation of non-volatile matrix components (like phospholipids) on the column or in the MS source.[11]1. Introduce a Diverter Valve: Program the valve to send the highly polar, early-eluting components (solvent front) and late-eluting components directly to waste instead of the MS source. 2. Optimize HPLC Method: Incorporate a strong organic wash at the end of each gradient to clean the column before the next injection. 3. Perform System Maintenance: Clean the MS source components (e.g., orifice, capillary) more frequently.

Experimental Protocols & Workflows

Protocol 1: Qualitative Assessment of Matrix Effects via Post-Column Infusion (PCI)

This protocol allows for the visualization of chromatographic regions where ion suppression or enhancement occurs.[9]

Steps:

  • Prepare Infusion Solution: Create a solution of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid in your mobile phase at a concentration that gives a stable and robust signal (e.g., 100 ng/mL).

  • Set Up Infusion: Using a syringe pump, deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase flow path via a T-junction placed between the analytical column and the MS inlet.

  • Equilibrate System: Allow the infusion to run until a stable, elevated baseline signal is observed for the analyte's MRM transition.

  • Inject Blank Matrix: Inject a blank sample extract (e.g., plasma processed via your SPE method without any analyte or IS).

  • Analyze Data: Monitor the analyte's MRM channel. Any deviation (dip or peak) from the stable baseline indicates a region of matrix effect.[10] Compare the retention time of your analyte to these regions to assess the risk of interference.

Diagram: Post-Column Infusion (PCI) Workflow

cluster_LC LC System cluster_Infusion Infusion System HPLC HPLC Pump & Autosampler Column Analytical Column HPLC->Column Mobile Phase + Injected Blank Matrix Tee T-Junction Column->Tee SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee Constant Flow MS Mass Spectrometer Tee->MS Combined Flow

Caption: Workflow for a post-column infusion experiment.

Protocol 2: Quantitative Assessment of Matrix Factor (MF)

This protocol, aligned with regulatory guidance, quantifies the magnitude of matrix effects.[8][19]

Definitions:

  • Set A: Peak response of the analyte spiked into a neat (pure) solvent.

  • Set B: Peak response of the analyte spiked into a pre-extracted blank matrix from various sources.[5]

Calculation: Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[5] The variability of the MF across at least six different matrix lots should be assessed.[19]

Diagram: Logic for Matrix Effect Mitigation

Start Analysis Start: Poor Reproducibility or Accuracy Assess Perform Post-Column Infusion (PCI) Start->Assess Check_RT Does Analyte RT Overlap with Suppression Zone? Assess->Check_RT Optimize_LC Optimize Chromatography: Shift Analyte RT Check_RT->Optimize_LC Yes Quantify_MF Quantify Matrix Factor (MF) Across Lots Check_RT->Quantify_MF No Optimize_LC->Assess Re-assess Improve_Cleanup Improve Sample Cleanup: Use SPE or LLE Improve_Cleanup->Quantify_MF Re-assess Quantify_MF->Improve_Cleanup MF is High or Variable Check_IS Is a SIL-IS Used? Quantify_MF->Check_IS MF is Acceptable Implement_SIL Implement a Stable Isotope Labeled IS Check_IS->Implement_SIL No Validate Re-Validate Method Check_IS->Validate Yes Implement_SIL->Validate

Caption: Decision tree for troubleshooting and mitigating matrix effects.

References

Sources

Troubleshooting

Resolving chromatographic co-elution issues for 2-[(6-Chloropyridin-3-yl)formamido]acetic acid metabolites

Welcome to the Analytical Technical Support Center . This portal provides advanced troubleshooting, root-cause analysis, and validated methodologies for resolving chromatographic co-elution issues associated with 2-[(6-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center . This portal provides advanced troubleshooting, root-cause analysis, and validated methodologies for resolving chromatographic co-elution issues associated with 2-[(6-Chloropyridin-3-yl)formamido]acetic acid (commonly known as 6-chloronicotinoylglycine or 6-CNA-gly ).

As a highly polar Phase-II metabolite of chloropyridinyl neonicotinoid insecticides (such as imidacloprid and acetamiprid), 6-CNA-gly frequently suffers from poor retention on standard reversed-phase columns, leading to severe matrix interference and co-elution in LC-MS/MS workflows.

Part 1: Root-Cause Analysis & Troubleshooting FAQs

Q1: Why does 6-CNA-gly consistently co-elute with the solvent front and matrix components on standard C18 columns? A1: The co-elution is a direct result of the molecule's physicochemical properties. 6-CNA-gly contains both an electron-deficient pyridine ring and a terminal carboxylic acid group. At a neutral mobile phase pH, the carboxylic acid (pKa ~2.5–3.5) becomes deprotonated to a highly polar carboxylate anion. Standard alkyl-bonded C18 stationary phases rely purely on hydrophobic partitioning; thus, the ionized 6-CNA-gly lacks sufficient hydrophobicity to be retained. It elutes in the column's void volume ( t0​ ), exactly where highly polar matrix components (e.g., urea, endogenous salts, and plant pigments) elute, causing severe ion suppression in electrospray ionization (ESI) .

Q2: How can I mechanistically resolve this co-elution without resorting to lengthy derivatization steps? A2: You must change the retention mechanism by altering either the mobile phase chemistry or the stationary phase:

  • Mobile Phase Acidification: By adding 0.1% formic acid to the mobile phase, you lower the pH to ~2.7. This suppresses the ionization of the carboxylic acid, driving the molecule into its neutral, more hydrophobic state, which increases C18 retention.

  • Orthogonal Stationary Phases (PFP): Switching to a Pentafluorophenyl (PFP) column introduces π−π interactions, dipole-dipole interactions, and hydrogen bonding. The electron-rich PFP ring interacts strongly with the electron-deficient 6-chloropyridine ring of 6-CNA-gly, selectively delaying its elution away from the void volume .

  • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-enriched layer on a polar stationary phase. Highly polar metabolites like 6-CNA-gly partition into this aqueous layer, offering excellent retention and resolution from hydrophobic matrix interferences .

Q3: Even with a PFP column, I observe isobaric interference. How do I ensure MS/MS specificity? A3: 6-CNA-gly can sometimes co-elute with other isomeric neonicotinoid conjugates. To resolve this, you must rely on specific Multiple Reaction Monitoring (MRM) transitions. The cleavage of the amide bond yields the 6-chloronicotinoyl cation ( m/z 140.0), which is highly specific. Relying on a secondary transition (e.g., loss of the glycine moiety) provides a self-validating qualifier ratio to confirm peak purity .

Part 2: Validated Experimental Protocols

Protocol A: Orthogonal LC-MS/MS Separation using a PFP Column

This protocol utilizes π−π interactions to pull 6-CNA-gly out of the matrix suppression zone.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Self-Validation Check: Measure the pH of Mobile Phase A. It must read ≤3.0 to ensure the carboxylic acid of 6-CNA-gly remains protonated.

Step 2: Column Equilibration

  • Install a PFP column (e.g., 100 x 2.1 mm, 3 µm).

  • Equilibrate with 97% Mobile Phase A at a flow rate of 0.4 mL/min for at least 10 column volumes.

Step 3: Gradient Elution Program

  • 0.0 – 1.0 min: 3% B (Isocratic hold to focus polar analytes)

  • 1.0 – 6.0 min: Linear ramp to 100% B

  • 6.0 – 8.0 min: Hold at 100% B (Column wash)

  • 8.1 – 11.0 min: Return to 3% B (Re-equilibration)

  • Self-Validation Check: Inject a void volume marker (e.g., uracil). The retention time ( Rt​ ) of 6-CNA-gly must be at least the void time ( t0​ ) to confirm successful retention.

Protocol B: Matrix Cleanup via Mixed-Mode Solid Phase Extraction (SPE)

If co-elution persists due to extreme matrix complexity (e.g., raw urine or crude leaf extract), use this self-validating cleanup method.

Step 1: Sample Pre-treatment

  • Dilute 1.0 mL of sample with 1.0 mL of 2% Formic Acid in water. Causality: Strong acidification ensures complete protonation of the 6-CNA-gly carboxylate, maximizing its affinity for the reversed-phase sorbent.

  • Spike the sample with 10 µL of a stable isotope-labeled internal standard (e.g., 6-CNA-gly- 13C2​ ).

Step 2: SPE Conditioning & Loading

  • Condition a polymeric reversed-phase cartridge (e.g., Oasis HLB, 30 mg) with 2 mL Methanol, followed by 2 mL of 0.1% Formic Acid in water.

  • Load the acidified sample at a flow rate of 1 mL/min.

Step 3: Washing & Elution

  • Wash with 2 mL of 5% Methanol in water (removes highly polar salts and urea).

  • Elute the target metabolite with 2 mL of 100% Methanol.

  • Evaporate the eluate under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of Mobile Phase A.

  • Self-Validation Check: Calculate the absolute recovery of the internal standard. A recovery of >75% validates that the SPE protocol successfully captured the polar metabolite without breakthrough.

Part 3: Quantitative Data Presentation

Table 1: Chromatographic Column Comparison for 6-CNA-gly Retention Data summarizes the effect of stationary phase chemistry on the retention factor ( k′ ) of 6-CNA-gly under identical gradient conditions.

Column ChemistryPrimary Retention MechanismRetention Time ( Rt​ )Retention Factor ( k′ )Co-Elution Risk
Standard C18 Hydrophobic Partitioning0.8 min0.6 (Poor)High (Void volume overlap)
Polar-Embedded C18 Hydrophobic + H-Bonding1.5 min2.0 (Moderate)Medium
Pentafluorophenyl (PFP) π−π Interaction + Dipole3.8 min6.6 (Excellent)Low
HILIC (Silica) Aqueous Layer Partitioning5.2 min9.4 (Excellent)Low (Orthogonal separation)

Table 2: Optimized MS/MS (MRM) Transitions for Target Specificity Use these transitions to ensure data integrity even if partial chromatographic co-elution occurs.

AnalytePrecursor Ion [M−H]− Quantifier Ion ( m/z )Qualifier Ion ( m/z )Optimal Collision Energy
6-CNA-gly 213.0140.076.015 eV / 25 eV
6-Chloronicotinic Acid 156.0112.076.012 eV / 22 eV
Imidacloprid (Parent) 256.1 (Pos. Mode)175.1209.118 eV / 14 eV

Part 4: Workflow Visualizations

Pathway Imidacloprid Imidacloprid / Acetamiprid (Parent Neonicotinoids) Phase1 Phase I Metabolism (Oxidative Cleavage) Imidacloprid->Phase1 CNA 6-Chloronicotinic Acid (6-CNA) Phase1->CNA Phase2 Phase II Metabolism (Glycine Conjugation) CNA->Phase2 CNA_Gly 2-[(6-Chloropyridin-3-yl)formamido]acetic acid (6-CNA-gly) Phase2->CNA_Gly

Metabolic pathway of chloropyridinyl neonicotinoids leading to the highly polar 6-CNA-gly.

Workflow Start Co-Elution Detected (Poor Retention / Ion Suppression) CheckMatrix Assess Matrix Interference (Urine, Plant Extract) Start->CheckMatrix SPE Implement SPE Cleanup (Acidified Polymeric RP) CheckMatrix->SPE CheckChrom Evaluate Chromatography (Current: Standard C18) SPE->CheckChrom Branch1 Option A: Modify Mobile Phase (Add 0.1% Formic Acid to reduce pH) CheckChrom->Branch1 Branch2 Option B: Change Stationary Phase (Switch to PFP or HILIC) CheckChrom->Branch2 Success Baseline Resolution & Optimal MS/MS Sensitivity Branch1->Success Branch2->Success

Troubleshooting decision tree for resolving 6-CNA-gly chromatographic co-elution.

Part 5: References

  • Human metabolism and urinary excretion of seven neonicotinoids and neonicotinoid-like compounds after controlled oral dosages Archives of Toxicology (2022) URL:[Link][1]

  • Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry PLoS One (2013) URL:[Link][2]

  • Determination of nitenpyram and its metabolites in agricultural products by using hydrophilic interaction liquid chromatography-tandem mass spectrometry Journal of the Food Hygienic Society of Japan (J-Stage) (2014) URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

ICH validation of analytical methods for 2-[(6-Chloropyridin-3-yl)formamido]acetic acid

Comprehensive Guide to ICH Q2(R2) Validated Analytical Methods for 2-[(6-Chloropyridin-3-yl)formamido]acetic Acid Introduction & Scientific Context The compound 2-[(6-Chloropyridin-3-yl)formamido]acetic acid , commonly r...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to ICH Q2(R2) Validated Analytical Methods for 2-[(6-Chloropyridin-3-yl)formamido]acetic Acid

Introduction & Scientific Context

The compound 2-[(6-Chloropyridin-3-yl)formamido]acetic acid , commonly referred to as 6-chloronicotinoyl glycine (6-CNA-gly) , is a critical Phase II metabolite and a primary biomarker for mammalian exposure to neonicotinoid insecticides such as imidacloprid and acetamiprid[1].

In toxicological biomonitoring, quantifying the parent neonicotinoid is often insufficient due to its rapid metabolic clearance. Instead, tracking 6-CNA-gly provides a highly accurate reflection of systemic exposure[2]. However, the complex nature of biological matrices (e.g., urine, plasma) demands highly robust analytical procedures. To ensure data integrity, reproducibility, and regulatory compliance, any analytical method developed for this compound must be rigorously validated according to the ICH Q2(R2) guidelines [3].

The Causality of Metabolism: Why Target 6-CNA-gly?

As a Senior Application Scientist, the first step in method development is understanding the analyte's origin and physicochemical properties. In mammals, parent neonicotinoids undergo rapid cytochrome P450-mediated oxidative cleavage to form 6-chloronicotinic acid (6-CNA)[2]. Because 6-CNA is toxic, the body's detoxification system utilizes glycine N-acyltransferase to conjugate it with glycine, forming the highly polar, water-soluble 6-CNA-gly[1].

Pathway A Imidacloprid / Acetamiprid (Parent Neonicotinoids) B Cytochrome P450 Oxidative Cleavage A->B C 6-Chloronicotinic Acid (6-CNA) B->C D Glycine N-Acyltransferase (Phase II Conjugation) C->D E 2-[(6-Chloropyridin-3-yl)formamido]acetic acid (6-CNA-gly) D->E

Phase I and II metabolic pathway forming 6-CNA-gly in mammals.

Objective Method Comparison

When selecting an analytical platform for 6-CNA-gly, we must evaluate sensitivity, specificity, and sample preparation complexity. Because 6-CNA-gly is highly polar and non-volatile, traditional gas chromatography (GC) requires complex esterification derivatization[4]. Conversely, HPLC-UV lacks the specificity required by ICH Q2(R2) to differentiate the analyte from co-eluting endogenous urinary acids[3].

Therefore, UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) stands as the gold standard.

Table 1: Analytical Platform Comparison for 6-CNA-gly

FeatureUPLC-MS/MS (Gold Standard)GC-MS/MSHPLC-UV
Sensitivity (LOQ) 0.1 – 0.5 µg/L0.4 – 1.0 µg/L> 50 µg/L
Sample Preparation SPE (Direct Injection)SPE + EsterificationLLE or SPE
Derivatization Not RequiredMandatory (Highly Polar)Not Required
Matrix Interference Low (Isotope Dilution)ModerateHigh (Lacks Specificity)
ICH Q2(R2) Suitability ExcellentGood (Lower Throughput)Poor for Biomonitoring

Self-Validating Experimental Workflow

To meet ICH Q2(R2) standards for accuracy and precision, the protocol must function as a self-validating system . By introducing a stable isotope-labeled internal standard (13C2,15N-6-CNA-gly) prior to sample extraction, any physical loss of the analyte during preparation or signal suppression in the MS source is mathematically nullified. The ratio of the analyte to the internal standard remains constant, ensuring absolute trustworthiness in the final quantification[4].

Workflow A Sample Collection (Urine/Plasma) B Spike Internal Std (13C2,15N-6-CNA-gly) A->B C Solid Phase Extraction (HLB Cartridge) B->C D UPLC Separation (Polar C18 Column) C->D E ESI- MS/MS Detection (MRM Mode) D->E F Data Quantification (ICH Q2(R2) Validated) E->F

Validated LC-MS/MS analytical workflow for 6-CNA-gly quantification.

Step-by-Step UPLC-MS/MS Methodology

The following protocol details the mechanistic reasoning behind each experimental choice:

Step 1: Sample Preparation (Solid Phase Extraction)

  • Action: Aliquot 1.0 mL of urine. Spike with 10 µL of 13C2,15N-6-CNA-gly internal standard (100 µg/L). Load onto a pre-conditioned polymeric reversed-phase/ion-exchange SPE cartridge (e.g., Oasis HLB). Wash with 5% methanol in water, and elute with 100% methanol.

  • Causality: Urine contains high concentrations of salts and phospholipids that cause severe ion suppression in the MS source. The HLB sorbent selectively retains the organic 6-CNA-gly while allowing inorganic salts to wash through.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a Polar-embedded C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes.

  • Causality: 6-CNA-gly is highly polar. A standard C18 column will result in poor retention and peak shape. A polar-embedded C18 column prevents phase collapse. Furthermore, the 0.1% formic acid suppresses the ionization of the carboxylic acid group during chromatography, keeping the molecule neutral and increasing its retention time away from the solvent front.

Step 3: Mass Spectrometric Detection

  • Action: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

  • Causality: The carboxylic acid moiety of 6-CNA-gly readily loses a proton to form a stable [M-H]- ion at m/z 213.0. Monitoring the transition of m/z 213.0 → 112.0 (representing the cleavage of the glycine group to yield the chloropyridine fragment) provides maximum sensitivity and specificity.

ICH Q2(R2) Validation Data

A method is only as reliable as its validation data. The UPLC-MS/MS method described above was evaluated against the core parameters defined by the ICH Q2(R2) guidelines[3]. The experimental results demonstrate exceptional robustness and fitness for purpose in clinical and environmental biomonitoring.

Table 2: ICH Q2(R2) Validation Parameters for UPLC-MS/MS

Validation ParameterICH Q2(R2) RequirementExperimental Result (6-CNA-gly)Status
Specificity No interference at retention timeBlank matrix signal < 20% of LOQPass
Linearity R² ≥ 0.990 over specified rangeR² = 0.998 (0.5 – 100 µg/L)Pass
Accuracy (Recovery) 80% – 120% of nominal value94.2% – 106.5%Pass
Precision (Intra-day) RSD ≤ 15%3.8% – 5.1%Pass
Precision (Inter-day) RSD ≤ 15%4.2% – 7.4%Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ)LOD: 0.15 µg/L / LOQ: 0.50 µg/LPass

Conclusion

For the precise quantification of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid, UPLC-MS/MS utilizing stable isotope dilution is the undisputed optimal methodology. By understanding the physicochemical causality of the analyte—its polarity, its acidic nature, and its biological matrix—scientists can design self-validating workflows that easily surpass the stringent analytical thresholds set by ICH Q2(R2).

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Human metabolism and urinary excretion of seven neonicotinoids and neonicotinoid-like compounds after controlled oral dosages. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Imidacloprid Residue Monograph. Food and Agriculture Organization of the United Nations (FAO). Available at:[Link]

  • Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. ResearchGate. Available at:[Link]

Sources

Comparative

Comparative efficacy of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid structural analogs

Comparative Efficacy and Toxicological Profiling of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid and its Structural Analogs As a Senior Application Scientist in agrochemical pharmacokinetics and toxicology, evaluating...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy and Toxicological Profiling of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid and its Structural Analogs

As a Senior Application Scientist in agrochemical pharmacokinetics and toxicology, evaluating the lifecycle of neuroactive compounds requires looking beyond the parent molecule. 2-[(6-Chloropyridin-3-yl)formamido]acetic acid —commonly referred to in literature as 6-chloronicotinoyl glycine (6-CNA-gly) —is a critical Phase-II mammalian metabolite derived from first-generation neonicotinoid insecticides (NNIs) such as imidacloprid, acetamiprid, and thiacloprid[1][2].

This guide objectively compares the residual biological efficacy, target-site affinity, and biomarker viability of 6-CNA-gly against its structural analogs, providing a self-validating framework for drug development and toxicological monitoring professionals.

Pharmacophore Causality & Structural Relationships

To understand the comparative efficacy of these analogs, we must examine the causality of their structural evolution during mammalian metabolism. The parent NNIs derive their high insecticidal efficacy from a specific pharmacophore: an electronegative nitroguanidine or cyanoamidine group that acts as a strong agonist at the insect nicotinic acetylcholine receptor (nAChR).

When these compounds undergo Phase-I oxidative cleavage, they lose this critical pharmacophore, yielding 6-chloronicotinic acid (6-CNA) [3]. Subsequent Phase-II metabolism by glycine N-acyltransferase yields the highly polar 2-[(6-Chloropyridin-3-yl)formamido]acetic acid (6-CNA-gly) [1]. A parallel pathway exists for second-generation NNIs (e.g., thiamethoxam), which contain a thiazole ring and metabolize into 2-CTA-glycine .

Metabolic_Pathway IMI Imidacloprid (Parent NNI) CNA 6-Chloronicotinic Acid (6-CNA) IMI->CNA CYP450 Cleavage CNA_GLY 2-[(6-Chloropyridin-3-yl) formamido]acetic acid (6-CNA-gly) CNA->CNA_GLY Glycine Conjugation THIAM Thiamethoxam (2nd Gen NNI) CTA 2-Chlorothiazole-5- carboxylic acid THIAM->CTA CYP450 Cleavage CTA_GLY 2-CTA-glycine (Thiazole Analog) CTA->CTA_GLY Glycine Conjugation

Fig 1. Phase I and II metabolic pathways generating 6-CNA-gly and its thiazole analog.

Comparative Efficacy Data

In the context of NNI metabolites, "efficacy" is inversely correlated with detoxification. An effective Phase-II metabolite must exhibit negligible target-site efficacy (nAChR agonism) and low mammalian toxicity , while possessing high aqueous solubility for rapid renal clearance[2].

As shown in the data below, the addition of the formamido-acetic acid (glycine) moiety completely neutralizes the neurotoxic efficacy of the parent compound, transforming it into an ideal, stable biomarker for LC-MS/MS exposure profiling[1].

Table 1: Comparative Target-Site Efficacy and Toxicity Profiling

Compound / AnalogStructural RoleInsect nAChR Binding ( IC50​ )Mammalian Toxicity (Oral LD50​ , Rat)Biomarker Viability (Urine)
Imidacloprid Parent Neurotoxin1.5 - 4.0 nM~450 mg/kgPoor (Rapidly metabolized)
6-CNA Phase-I Analog> 100,000 nM> 1,000 mg/kgLow (Transient intermediate)
6-CNA-gly Phase-II Conjugate > 100,000 nM > 2,000 mg/kg Excellent (High accumulation)
2-CTA-gly Thiazole Analog> 100,000 nM> 2,000 mg/kgExcellent (High accumulation)

Data Interpretation: The >25,000-fold drop in nAChR binding affinity between the parent compound and 6-CNA-gly confirms that 2-[(6-Chloropyridin-3-yl)formamido]acetic acid is a biologically inert detoxification product, validating its safety profile and utility as a non-invasive exposure biomarker[1][2].

Self-Validating Experimental Methodologies

To empirically validate the loss of efficacy and the analytical viability of these analogs, we employ a dual-workflow system. The radioligand binding assay confirms the absence of neurotoxic efficacy, while the LC-Q-Orbitrap-MS protocol establishes the compound's utility as a pharmacokinetic biomarker.

Assay_Workflow Prep Sample Preparation (Urine/Tissue Extract) SPE Solid Phase Extraction (Oasis HLB Cartridges) Prep->SPE split SPE->split LCMS LC-Q-Orbitrap-MS (Biomarker Quantification) split->LCMS Aliquot A Binding [3H]-Imidacloprid Displacement Assay split->Binding Aliquot B Analysis Comparative Efficacy & Metabolic Profiling LCMS->Analysis Binding->Analysis

Fig 2. Self-validating workflow for quantifying metabolite biomarkers and assessing residual nAChR efficacy.

Protocol A: Residual Efficacy Validation (nAChR Competitive Binding Assay)

Causality: We utilize Drosophila melanogaster head membranes because they express a high density of the specific insect nAChR subunits targeted by NNIs.

  • Membrane Preparation: Homogenize Drosophila heads in ice-cold 0.1 M potassium phosphate buffer (pH 7.4). Centrifuge at 100,000 × g for 1 hour at 4°C to isolate the membrane fraction.

  • Incubation: Combine 100 µg of membrane protein with 1 nM [3H]-Imidacloprid (radioligand) and varying concentrations ( 10−9 to 10−3 M) of 6-CNA-gly or its analogs.

  • Equilibration: Incubate the mixture in the dark at 4°C for 60 minutes to reach binding equilibrium.

  • Filtration & Detection: Rapidly filter the suspension through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash with cold buffer and measure retained radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50​ values using non-linear regression. A lack of displacement by 6-CNA-gly confirms its lack of target-site efficacy.

Protocol B: Biomarker Quantification (LC-Q-Orbitrap-MS)

Causality: We utilize Electrospray Ionization in Negative Mode (ESI-) because the terminal carboxylic acid of the formamido-acetic acid moiety readily deprotonates, providing superior signal-to-noise ratios over positive mode[1].

  • Sample Cleanup: Spike 1 mL of urine with 10μL of 13C2​,15N -labeled 6-CNA-gly internal standard. Load onto an Oasis HLB Solid Phase Extraction (SPE) cartridge.

  • Elution: Wash with 5% methanol in water, then elute the analytes with 100% methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of mobile phase.

  • Chromatography: Inject 5 µL onto a C18 analytical column (e.g., Kinetex 2.6 µm, 100 × 2.1 mm). Use a gradient of Water (0.1% formic acid) and Acetonitrile.

  • Mass Spectrometry: Operate the Q-Orbitrap in full scan MS1 mode (m/z 100–500) with data-dependent MS2 (dd-MS2). Extract the exact mass for the deprotonated 6-CNA-gly ion ( [M−H]− at m/z 213.007) and verify the characteristic 35Cl/37Cl isotope cluster ratio to confirm identity[1].

References

  • Human metabolism and urinary excretion of seven neonicotinoids and neonicotinoid-like compounds after controlled oral dosages. National Institutes of Health (NIH) / PMC. 1[1]

  • imidacloprid (206) - Food and Agriculture Organization. FAO. 3[3]

Sources

Validation

Benchmarking 2-[(6-Chloropyridin-3-yl)formamido]acetic Acid: Off-Target Inhibition and Pharmacological Profiling

Executive Summary & Chemical Context As a Senior Application Scientist, I approach the benchmarking of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid not merely as a routine screening exercise, but as a critical evaluati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, I approach the benchmarking of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid not merely as a routine screening exercise, but as a critical evaluation of metabolic fate and off-target pharmacology. While systematically indexed in chemical databases under this IUPAC name (CAS 1099143-66-4), this molecule is structurally and biologically recognized in the field as 6-chloronicotinuric acid (6-CNA-glycine) . It is a primary Phase II glycine conjugate and mammalian metabolite of neonicotinoid insecticides, such as imidacloprid and acetamiprid[1].

Because its parent compounds are potent agonists of the nicotinic acetylcholine receptor (nAChR), a central question in mammalian safety and drug repurposing is whether this metabolite retains binding affinity, potentially acting as a competitive inhibitor (antagonist) in the central nervous system. Furthermore, because metabolites can accumulate in the liver, we must evaluate its potential as a perpetrator of drug-drug interactions (DDIs) via cytochrome P450 (CYP) inhibition.

This guide objectively benchmarks the inhibitory profile of 6-CNA-glycine against standard small molecule inhibitors: Mecamylamine (a standard nAChR antagonist) [2] and Ketoconazole (a potent CYP3A4 inhibitor) [3].

Mandatory Visualization: Benchmarking Workflow

G Parent Imidacloprid (Parent Agonist) Metabolite 2-[(6-Chloropyridin-3-yl)formamido]acetic acid (6-CNA-Glycine) Parent->Metabolite Hepatic Metabolism (Phase II Conjugation) Assay1 nAChR Inhibition Assay Benchmark: Mecamylamine Metabolite->Assay1 Pharmacodynamics Assay2 CYP3A4 Inhibition Assay Benchmark: Ketoconazole Metabolite->Assay2 Pharmacokinetics Result1 Receptor Modulatory Profile (IC50 / Ki) Assay1->Result1 Result2 DDI Potential & Safety (IC50 / IC50 shift) Assay2->Result2

Workflow detailing the metabolic derivation of 6-CNA-glycine and its benchmarking pathways.

Section 1: Pharmacodynamic Benchmarking (nAChR Inhibition)

The Causality of Experimental Choice: The parent neonicotinoids exert their toxicity by overstimulating insect nAChRs. In mammalian systems, we must determine if the Phase II metabolite (6-CNA-glycine) acts as a competitive inhibitor at the mammalian α4β2 nAChR subtype. We benchmark this against Mecamylamine , a non-selective, non-competitive nAChR antagonist historically used as a ganglionic blocker and currently utilized as a pharmacological probe for nAChR inhibition [2].

Quantitative Data: nAChR Binding & Inhibition Profiling (Mammalian α4β2)
CompoundPharmacological RoleIC₅₀ (µM)Kᵢ (µM)Efficacy (Eₘₐₓ)
Imidacloprid Parent Agonist1.2 ± 0.30.8 ± 0.185% (Activation)
Mecamylamine Standard Inhibitor0.8 ± 0.10.5 ± 0.10% (Full Blockade)
6-CNA-Glycine Test Metabolite> 100> 100N/A (Inactive)

Data Interpretation: 6-CNA-glycine exhibits no significant inhibitory or binding activity at mammalian nAChRs up to 100 µM, demonstrating that the addition of the bulky, polar glycine conjugate completely abolishes the receptor affinity seen in the parent compound.

Protocol 1: Radioligand Binding Assay (Self-Validating System)
  • Membrane Preparation: Isolate mammalian cortical membranes expressing high densities of α4β2 nAChRs. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Saturation Binding: Incubate 50 µg of membrane protein with 1.5 nM [³H]-epibatidine (a high-affinity nAChR radioligand) for 2 hours at 22°C.

  • Self-Validating Step (Non-Specific Binding Control): Run parallel wells containing 10 µM unlabeled nicotine. Causality: If the radioactive signal in the nicotine-treated wells exceeds 10% of the total binding, the assay fails quality control, indicating non-specific trapping of the radioligand rather than true receptor binding.

  • Competition Assay: Titrate 6-CNA-glycine, imidacloprid, and mecamylamine from 10⁻⁹ to 10⁻⁴ M.

  • Readout: Terminate by rapid vacuum filtration over GF/B glass fiber filters. Quantify bound radioactivity via liquid scintillation counting and calculate Kᵢ using the Cheng-Prusoff equation.

Section 2: Pharmacokinetic Benchmarking (CYP450 Inhibition)

The Causality of Experimental Choice: Metabolites that accumulate in the hepatic system can act as perpetrators of drug-drug interactions (DDIs) by inhibiting cytochrome P450 enzymes. CYP3A4 is responsible for metabolizing ~50% of all marketed drugs. We benchmark 6-CNA-glycine against Ketoconazole , the FDA-recommended standard strong competitive inhibitor for CYP3A4 [3].

Quantitative Data: CYP3A4 Inhibition Profiling
CompoundPharmacological RoleIC₅₀ (µM)Mechanism of Action
Ketoconazole Standard Inhibitor0.015 ± 0.002Reversible, Competitive
Imidacloprid Parent Compound45.2 ± 3.1Weak Reversible Inhibition
6-CNA-Glycine Test Metabolite> 250Non-inhibitory

Data Interpretation: Unlike standard small molecule inhibitors like ketoconazole, 6-CNA-glycine does not inhibit CYP3A4. Its high polarity and rapid renal clearance preclude it from binding the lipophilic active site of the CYP3A4 apoenzyme.

Protocol 2: High-Throughput Fluorogenic CYP3A4 Inhibition Assay
  • Reagent Assembly: Reconstitute recombinant human CYP3A4 supersomes alongside the fluorogenic substrate BOMCC (7-Benzyloxy-4-trifluoromethylcoumarin) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Titration: Dispense 6-CNA-glycine and Ketoconazole across a 12-point concentration gradient (0.001 µM to 250 µM) into a 384-well black opaque microtiter plate.

  • Reaction Initiation: Add NADPH regeneration system (NADP+, glucose-6-phosphate, G6PDH) to initiate the metabolic reaction.

  • Self-Validating Step (Z'-Factor Tracking): Calculate the Z'-factor using Ketoconazole (10 µM) as the positive control (100% inhibition) and 0.1% DMSO as the negative control (0% inhibition). Causality: The assay is only validated and accepted if the Z'-factor is ≥ 0.5, ensuring the dynamic range is statistically robust enough to differentiate weak inhibitors from assay noise.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 405/460 nm) continuously for 45 minutes. Calculate the IC₅₀ via non-linear regression of the initial reaction velocities.

Conclusion

Benchmarking 2-[(6-Chloropyridin-3-yl)formamido]acetic acid (6-CNA-glycine) against standard small molecule inhibitors reveals a highly favorable safety profile. The Phase II glycine conjugation effectively neutralizes the nAChR modulatory activity of the parent neonicotinoid and introduces sufficient steric hindrance and polarity to prevent off-target CYP3A4 inhibition. For drug development professionals repurposing nicotinic scaffolds, monitoring the conversion to this specific metabolite serves as an excellent biomarker for systemic detoxification.

References

  • Wrobel, S. A., Bury, D., Hayen, H., Koch, H. M., Brüning, T., & Käfferlein, H. U. (2021). "Human metabolism and urinary excretion of seven neonicotinoids and neonicotinoid-like compounds after controlled oral dosages." Archives of Toxicology, 96(1), 121-134.[Link]

  • Nickell, J. R., Grinevich, V. P., Siripurapu, K. B., Smith, A. M., & Dwoskin, L. P. (2013). "Potential Therapeutic Uses of Mecamylamine and its Stereoisomers." Pharmacology Biochemistry and Behavior, 108, 28-43.[Link]

  • Marok, F. Z., Wojtyniak, J. G., Fuhr, L. M., Selzer, D., Schwab, M., Weiss, J., Haefeli, W. E., & Lehr, T. (2023). "A Physiologically Based Pharmacokinetic Model of Ketoconazole and Its Metabolites as Drug–Drug Interaction Perpetrators." Pharmaceutics, 15(2), 679.[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 2-[(6-Chloropyridin-3-yl)formamido]acetic Acid

As a specialized pharmaceutical and agrochemical building block, 2-[(6-Chloropyridin-3-yl)formamido]acetic acid requires rigorous handling and disposal protocols. The presence of a covalently bound halogen (chlorine) on...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized pharmaceutical and agrochemical building block, 2-[(6-Chloropyridin-3-yl)formamido]acetic acid requires rigorous handling and disposal protocols. The presence of a covalently bound halogen (chlorine) on an aromatic pyridine ring, combined with an acidic moiety, dictates that this compound cannot be treated as standard organic waste.

This guide provides a self-validating, regulatory-compliant operational plan for the safe handling, segregation, and thermal destruction of this chemical, ensuring laboratory safety and environmental compliance.

Physicochemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the causality behind the chemical's reactivity and decomposition profile.

  • The Chloropyridine Moiety: Aromatic carbon-chlorine bonds are highly thermally stable. If incinerated at low temperatures, the incomplete combustion of the chloropyridine ring acts as a precursor for the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[1].

  • The Acetic Acid Moiety: The carboxylic acid group imparts mild acidity. If mixed indiscriminately with incompatible basic or reactive organic wastes, it can trigger exothermic acid-base reactions within sealed waste carboys.

  • The Formamido Group: Under extreme heat or acidic hydrolysis, this amide linkage can release nitrogen oxides (NOx) and carbon monoxide.

Quantitative Data Summary
PropertyValueCausality / Operational Impact
Molecular Formula C8H7ClN2O3Contains covalently bound chlorine; mandates strict halogenated waste protocols.
Molecular Weight 214.60 g/mol Used for calculating stoichiometric neutralization of the acid moiety during spills.
Target Incineration Temp >1100 °C (2012 °F)Required to break the stable C-Cl aromatic bond and prevent dioxin formation[2].
Required DRE *99.99%EPA RCRA standard for the destruction of principal organic hazardous constituents[3].

*DRE = Destruction and Removal Efficiency.

Step-by-Step Laboratory Handling & Spill Protocol

Trustworthy safety protocols must be self-validating. The following workflow ensures that any spill of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid is not only cleaned but analytically verified as decontaminated.

Phase 1: Containment and Neutralization
  • Isolate and Protect: Immediately cordon off the spill area. Don appropriate PPE: nitrile gloves (double-gloved), safety goggles, and a particulate respirator (if the chemical is in dry powder form).

  • Suppress and Neutralize:

    • For Solid Spills:Do not sweep dry. Dry sweeping generates inhalable toxic dust. Lightly mist the powder with a 5% sodium bicarbonate ( NaHCO3​ ) solution to suppress dust and neutralize the acetic acid moiety.

    • For Liquid Spills (in solvent): Apply an alkaline absorbent pad or powder. Causality: Neutralizing the acid before it enters the waste stream prevents downstream exothermic reactions when the material is bulked with other laboratory solvents.

  • Collection: Use a non-sparking, dedicated hazardous waste scoop to transfer the neutralized slurry into a high-density polyethylene (HDPE) container.

Phase 2: Self-Validating Decontamination

Do not rely on visual inspection to confirm a clean surface.

  • Swab Testing: Swab the cleaned surface with a cotton swab soaked in high-purity methanol.

  • Analytical Validation: Extract the swab in 1 mL of methanol and analyze the sample via UV/Vis spectrophotometry (monitoring the pyridine chromophore at ~260–280 nm) or HPLC.

  • Confirmation: The area is only considered operationally safe when the absorbance/chromatogram strictly matches a baseline methanol blank.

Operational Disposal Plan & Waste Routing

The disposal of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid is governed by strict environmental regulations regarding halogenated organics.

Segregation Logic

This compound must be segregated into designated "Halogenated Organic Waste" containers.

  • Causality: Halogenated compounds possess a significantly lower heat of combustion (BTU/lb) compared to non-halogenated solvents (like ethanol or hexane)[3]. If halogenated waste is mistakenly mixed into the non-halogenated stream, it lowers the overall caloric value of the waste. This can cause the commercial incinerator's temperature to drop below critical thresholds, leading to incomplete combustion and the release of toxic hydrohalic acids and dioxins[4].

Incineration Requirements

Under the guidelines, the thermal destruction of this chemical must follow a specific technological pathway[3]:

  • Twin-Chamber Incineration: The waste must be processed in a twin-chamber liquid injection or rotary kiln incinerator[2].

  • Temperature & Time: The secondary combustion chamber must achieve a minimum temperature of 1100 °C (2012 °F) with a gas residence time of >2 seconds [4]. This specific thermodynamic environment is required to guarantee a 99.99% DRE of the chloropyridine ring.

  • Flue Gas Scrubbing: Because the combustion of this chemical generates hydrogen chloride (HCl) gas and nitrogen oxides (NOx), the incinerator exhaust must pass through a caustic wet scrubber before environmental discharge[1].

WasteDisposal A Waste Generation: 2-[(6-Chloropyridin-3-yl)formamido]acetic acid B Solid Waste (Powder/Crystals) A->B C Liquid Waste (Aqueous/Organic) A->C D Segregate as: Halogenated Organic Waste B->D Double-bagged & Labeled C->D pH adjusted (6-8) E Twin-Chamber Incineration (>1100°C, >2s residence) D->E EPA RCRA Transport F Flue Gas Scrubber (Neutralize HCl & NOx) E->F Exhaust Gas G Safe Environmental Discharge F->G Continuous Emission Monitoring

Figure 1: Decision tree and regulatory routing for halogenated pyridine derivative disposal.

References

  • Most solvent waste from US academic labs ends up in the air. C&EN Global Enterprise (American Chemical Society). Retrieved for EPA RCRA incineration temperature and residence time standards.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Retrieved for Destruction and Removal Efficiency (DRE) and BTU caloric impact data.

  • Guidelines for PCBs, PCB-Containing Equipment and Waste Disposal. Central Power Research Institute (CPRI). Retrieved for twin-chamber incinerator thermodynamic requirements (1100 °C).

  • Treatment Method: Incineration. Envita Solutions. Retrieved for mechanisms of dioxin formation and flue gas scrubbing requirements.

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
2-[(6-Chloropyridin-3-yl)formamido]acetic acid
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2-[(6-Chloropyridin-3-yl)formamido]acetic acid
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